Product packaging for Mev protein(Cat. No.:CAS No. 148266-30-2)

Mev protein

Cat. No.: B1177726
CAS No.: 148266-30-2
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Description

Overview of Measles Virus (MeV) as a Morbillivirus

Measles virus is an enveloped virus with a diameter ranging from 100 to 300 nanometers. canada.catechnet-21.org It possesses a non-segmented, negative-sense, single-stranded RNA genome. asm.orgcanada.catechnet-21.org As a morbillivirus, MeV shares characteristics with other members of the genus, such as the absence of neuraminidase activity. ictv.global The virus is known for its ability to cause significant disease in its host, characterized by symptoms like fever, cough, conjunctivitis, and a distinctive maculopapular rash. nih.gov While a single serotype of measles virus has been described, 24 genotypes have been identified based on the sequencing of the gene encoding the C-terminal region of the nucleoprotein. mdpi.comcdc.gov

Constituent Protein Components of the MeV Virion and Genome

The measles virus genome is approximately 15.9 kilobases in length and encodes eight proteins. canada.canih.gov Six of these are structural proteins that form the virion: the Nucleocapsid (N), Phosphoprotein (P), Matrix (M), Fusion (F), Hemagglutinin (H), and Large (L) proteins. canada.caplos.org The genome also codes for two non-structural proteins, V and C, which are produced from the P gene through RNA editing and an alternative reading frame, respectively. technet-21.orgplos.org These non-structural proteins are not incorporated into the virus particle but play crucial roles in counteracting the host's immune response. canada.caplos.org

The viral RNA is encased by the Nucleocapsid protein, forming a helical ribonucleoprotein (RNP) complex. plos.orguniprot.org This RNP core is further associated with the RNA-dependent RNA polymerase complex, which consists of the Large protein and the Phosphoprotein. plos.orgasm.org The entire nucleocapsid is surrounded by the Matrix protein, which in turn is enclosed within a lipid envelope. uniprot.orgnih.gov Embedded within this envelope are the Hemagglutinin and Fusion glycoproteins, which appear as spikes on the virion surface. technet-21.orgrcsb.org

Protein Type Primary Location
Nucleocapsid (N)StructuralRibonucleoprotein (RNP) complex
Phosphoprotein (P)StructuralRNP complex
Matrix (M)StructuralBetween envelope and nucleocapsid
Fusion (F)StructuralViral envelope
Hemagglutinin (H)StructuralViral envelope
Large (L)StructuralRNP complex
CNon-structuralInfected cell cytoplasm and nucleus
VNon-structuralInfected cell cytoplasm

Significance of Individual MeV Proteins in the Viral Life Cycle and Host Interaction

Each protein encoded by the measles virus plays a specific and critical role in the viral life cycle, from entry into the host cell to the assembly and release of new viral particles.

Nucleocapsid (N) Protein: The N protein is fundamental for protecting the viral RNA genome from degradation by nucleases. uniprot.orguniprot.org It encapsidates the RNA to form the helical nucleocapsid, which serves as the template for both transcription and replication. uniprot.orguniprot.org The N protein interacts with the P protein, which chaperones newly synthesized N to prevent non-specific binding to cellular RNAs. mdpi.comuniprot.org It also interacts with host cell proteins, such as FCGR2B on immune cells, which can induce apoptosis and suppress the inflammatory response. uniprot.orguniprot.org Furthermore, the N protein can inhibit the translation of cellular mRNA by interacting with a subunit of the eukaryotic initiation factor 3 (eIF3). nih.gov

Phosphoprotein (P), V, and C Proteins: The P gene gives rise to three distinct proteins. The P protein is an essential cofactor for the L protein, forming the RNA polymerase complex. uniprot.orguniprot.org It tethers the L protein to the N-RNA template and chaperones the N protein. mdpi.comuniprot.org The non-structural V and C proteins are key players in evading the host's innate immune system. mdpi.complos.org They interfere with interferon (IFN) signaling pathways, thus creating a more favorable environment for viral replication. mdpi.complos.org The C protein is also recruited to the ribonucleocapsid by the P protein and is thought to enhance the processivity and accuracy of the viral polymerase. nih.gov

Matrix (M) Protein: The M protein is a central organizer of virus assembly. plos.orgnih.gov It lines the inner surface of the viral envelope and interacts with the RNP complex, the cytoplasmic tails of the F and H glycoproteins, and the plasma membrane. uniprot.orgnih.gov This network of interactions facilitates the budding of new virions from the host cell. mdpi.com The M protein can also inhibit host cell transcription by localizing to the nucleus, suggesting a role early in infection. plos.orgnih.gov

Fusion (F) Protein: The F protein is a class I viral fusion protein responsible for merging the viral envelope with the host cell membrane, allowing the viral genome to enter the cytoplasm. asm.orgtechnet-21.orguniprot.org It is synthesized as an inactive precursor (F0) and is cleaved into two subunits, F1 and F2, to become active. creative-diagnostics.com This cleavage is essential for its fusion activity. creative-diagnostics.com The F protein works in concert with the H protein to mediate cell entry and can also induce the fusion of infected cells with neighboring uninfected cells, forming syncytia. asm.orgcreative-diagnostics.com

Hemagglutinin (H) Protein: The H protein is responsible for the initial attachment of the virus to host cells by binding to specific cellular receptors, such as SLAMF1 (CD150) on immune cells and nectin-4 on epithelial cells. asm.orgcanada.canih.gov This binding event triggers a conformational change in the F protein, initiating the fusion process. asm.orgnih.gov The H protein is a major target for the host's immune system, and antibodies against it can neutralize the virus. rcsb.orgcreative-diagnostics.com

Properties

CAS No.

148266-30-2

Molecular Formula

C8H7BrO4S

Synonyms

Mev protein

Origin of Product

United States

Mev Structural Proteins: Molecular Architecture, Function, and Interplay

Matrix (M) Protein

The MeV M protein is a multifunctional protein essential for efficient viral replication and pathogenesis. mdpi.comasm.orgasm.org It acts as a crucial link between the internal viral ribonucleoprotein (RNP) complex and the viral envelope glycoproteins during the assembly process. nih.govasm.orgasm.org

Role in Virus Assembly and Budding

The MeV M protein is a central organizer of virus assembly and budding, which typically occurs at the host cell plasma membrane. biorxiv.orgasm.orgnih.govsemanticscholar.orgnih.gov Expression of M protein alone can drive the budding of virus-like particles (VLPs) in many paramyxoviruses, highlighting its inherent ability to associate with membranes, induce membrane curvature, and promote scission. biorxiv.orgasm.orgsemanticscholar.orgnih.gov Loss or mutation of the M protein severely impairs viral replication and particle formation. biorxiv.orgasm.org The M protein is thought to coordinate the assembly of the virion by forming a thin layer bound to the inner leaflet of the virion membrane. pnas.org It is believed to recruit and concentrate other viral structural components, including surface glycoproteins and viral replication complexes, at assembly sites on the host plasma membrane. biorxiv.orgnih.govsemanticscholar.org The budding and release process is driven by membrane remodeling mediated by the M protein 2D lattice. nih.gov After budding, M protein remains attached to the viral membrane and restricts the lateral movement of glycoproteins. nih.gov MeV budding has been demonstrated to be primarily driven by the M protein and is ESCRT-independent. mdpi.com

Cellular Localization and Trafficking Dynamics

The MeV M protein is localized in the nucleus, cytoplasm, and membranes of infected cells. plos.orgnih.gov Transient expression studies show that some MeV M localizes to the nucleus, in addition to cell membranes and the cytoplasm. plos.orgnih.gov A proportion of M is also localized to the nucleus of MeV-infected cells at early times of infection. plos.orgnih.gov The ability of M protein to localize to the nucleus appears to be inherent, but it is mostly retained at the RNPs and plasma membrane through specific interactions with other viral and cellular proteins in infected cells. plos.org Loss of M protein interaction with viral RNPs can result in the re-localization of M to the nucleus. plos.org Nuclear localization of M proteins has been observed in other paramyxoviruses and is thought to be transient and crucial for certain functions. researchgate.netasm.orgtandfonline.com

Mechanism of Host Cell Transcription Inhibition

The MeV M protein has the ability to inhibit host cell transcription. plos.orgnih.govresearchgate.nettandfonline.comnih.gov Studies using transient expression of M protein have shown that it can inhibit cellular transcription via binding to nuclear factors. plos.orgnih.gov MeV M protein was also able to inhibit in vitro transcription in a dose-dependent manner. plos.orgnih.govnih.gov This inhibition correlates with the localization of a proportion of M protein to the nucleus in infected cells at early times. plos.orgnih.gov The mechanism may involve M protein associating with the polymerase machinery and inhibiting global cellular transcription. nih.gov This is similar to the M proteins of other negative-sense RNA viruses like VSV and RSV, which also inhibit host cell transcription. researchgate.nettandfonline.comnih.gov

Interactions with Viral Ribonucleoprotein (RNP) Complex and Viral Membrane

The MeV M protein interacts with the viral RNP complex and the viral membrane. nih.govmdpi.comnih.govasm.orgasm.orgpnas.orgnih.govnih.govplos.orgasm.orgasm.org The M protein associates with the RNP complex in the cytoplasm and is thought to carry it to the plasma membrane for assembly. mdpi.comasm.org The interaction with the nucleocapsid (N) protein, a component of the RNP, is crucial for recruiting the nucleocapsid to the plasma membrane and regulating viral RNA synthesis. nih.govasm.orgasm.orgpnas.org Specific leucine (B10760876) residues at the C terminus of the intrinsically unstructured C-terminal domain of N (NTAIL) are involved in this interaction. nih.govasm.orgpnas.orgnih.gov The M protein also associates with the inner surface of the plasma membrane nih.govasm.org and interacts with the cytoplasmic tails of the viral envelope glycoproteins, F and H. nih.govmdpi.comasm.orgplos.orgasm.orgasm.org These interactions are important for organizing assembly and incorporating glycoproteins into budding particles. nih.govasm.org

Association with Host Lipids (e.g., Phosphatidylserine (B164497), PIP2) and Polymerization

The MeV M protein associates with host cell membranes, likely through hydrophobic surfaces and specific lipid interactions. biorxiv.orgmdpi.comsemanticscholar.org Studies have shown that MeV M protein interacts with phosphatidylserine (PS) and phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) at the plasma membrane. biorxiv.orgsemanticscholar.orgresearchgate.net PI(4,5)P2 appears to be a primary driver of membrane interaction for MeV-M. biorxiv.org Binding of PI(4,5)P2 induces conformational and electrostatic changes in the M protein, which are proposed to trigger membrane deformation, matrix layer polymerization, and virion assembly. biorxiv.orgsemanticscholar.orgrcsb.orgresearchgate.net While M protein can interact with PS, interactions with PS alone may not induce membrane deformation at low protein densities; the conformational changes induced by PI(4,5)P2 interaction appear to be key for inducing membrane curvature. biorxiv.org M protein dimerization is critical for virion formation and is involved in the formation of higher-order oligomers, which assemble into a paracrystalline array at the inner surface of the plasma membrane, driving membrane curvature and budding platform formation. biorxiv.orgasm.orgsemanticscholar.orgresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
Phosphatidylserine (PS)440704
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)135940508

Data Tables

Based on the provided search results, specific quantitative data suitable for detailed data tables is limited within the scope of the MeV M protein sections requested. The information is primarily descriptive regarding interactions, localization, and roles. However, some structural information regarding the organization within the virion can be summarized conceptually.

MeV M Protein Organization within Virion (Cryo-ET Studies)DescriptionProposed ModelSource
2D Paracrystalline ArrayAssociated with the membrane, coordinating glycoprotein (B1211001) and RNP interactions.M lattice at the inner leaflet of the membrane. asm.orgnih.govresearchgate.net
Helical StructureCoating the RNP complex.M coating the RNP, forming a bundled structure. nih.govpnas.orgmdpi.com

Contribution to MeV Cytopathogenesis and Hypermutations in Disease

MeV infection leads to characteristic cytopathic effects, including the formation of multinucleated giant cells (syncytia) due to cell-to-cell fusion mediated by the F protein uniprot.orgresearchgate.net. The matrix (M) protein also plays a key role in virus assembly and cytopathogenesis. Changes in the M gene have been linked to subacute sclerosing panencephalitis (SSPE), a long-term complication of MeV disease. nih.gov. Viruses recovered from SSPE patients often contain biased hypermutations and premature termination codons in the M gene, which are associated with the intracellular accumulation of nucleocapsids nih.gov. Loss of M protein interaction with viral ribonucleoproteins (RNPs) in the cytoplasm, as observed with M protein cloned from SSPE patients, can result in the re-localization of M to the nucleus nih.gov. Mutations within the M gene are common in SSPE patient samples that are typically unable to produce progeny virus particles, supporting an essential role for M protein in MeV assembly and budding nih.gov. The high GC content in the long untranslated regions (UTRs) of the M and F genes has been suggested to be due to the action of adenosine (B11128) deaminase, an enzyme implicated in the development of SSPE by introducing biased hypermutation in the M gene of MeV asm.org.

Fusion (F) Protein

The fusion protein (F) is a key component of the morbillivirus fusion machinery nih.gov. As with all paramyxoviruses, MeV F is a type I integral transmembrane protein with a cytoplasmic tail at the C-terminus nih.gov. It is responsible for the fusion of the viral envelope with the host cell membrane, which is necessary for viral entry and the release of the viral genetic material into the cytoplasm technet-21.orguniprot.orgeurekalert.org. F proteins expressed at the plasma membrane of infected cells can also mediate fusion with adjacent cells to form syncytia, a cytopathic effect that can lead to tissue necrosis uniprot.org.

Structural Conformations: Prefusion and Postfusion States

The MeV F protein exists in at least three conformational states: the prefusion native state, a pre-hairpin intermediate state, and the postfusion hairpin state uniprot.org. The protein is initially synthesized as an inactive precursor (F0) that is cleaved into two disulfide-linked subunits, F1 and F2, to become functionally active nih.govuniprot.org. Three F1 and F2 subunits assemble to form a prefusion F complex on the viral surface nih.gov. This trimeric complex is kinetically trapped in a metastable state nih.govasm.orgbiorxiv.org. Upon engagement of the H glycoprotein by a cellular receptor, the prefusion F protein undergoes a substantial conformational change, elongating and embedding the hydrophobic fusion peptide into the membrane of the target cell nih.gov. During the fusion process, F refolds into a stable six-helix bundle (6HB) postfusion structure formed by the tight association of the N-terminal heptad repeat (HRN) and the C-terminal heptad repeat (HRC) nih.gov. The energy released during the refolding from the metastable prefusion state to the stable postfusion conformation is thought to drive the membrane fusion process mdpi.com.

Structural differences between the pre- and postfusion states of F have been studied nih.gov. The prefusion MeV-F structures, combined with a model of its postfusion state, provide the structural basis for MeV-mediated membrane fusion and neurovirulence nih.gov. The hydrophobic pocket targeted by some fusion inhibitors corresponds to the N-terminal part of HR-B and is believed to undergo a large structural change during the transition from the prefusion to the postfusion state, interacting with HR-A nih.gov.

Oligomerization and Subunit Processing (F0 to F1/F2)

Functional F proteins oligomerize as homo-trimers nih.gov. Each F monomer is first synthesized as a long inactive precursor (F0) nih.gov. This precursor is processed by furin, a ubiquitous subtilisin-like cellular endoprotease, into two disulfide-linked F1 and F2 subunits during its transport through the trans-Golgi network nih.govuniprot.orgresearchgate.netnih.gov. Typically, morbillivirus F proteins carry multi-basic residues at the cleavage site nih.gov. The inactive precursor F0 is glycosylated and proteolytically cleaved into F1 and F2 to be functionally active uniprot.org. The cleavage is mediated by host furin during the transport and maturation of the polypeptide uniprot.org. The F2 subunit originates from the N-terminal portion of the F0 precursor, while the larger F1 subunit includes the C-terminal portion google.com. Cleavage by the cellular protease exposes the fusion peptide located between residues 113 and 138 sci-hub.se.

Mechanism of Membrane Fusion for Viral Entry and Cell-to-Cell Spread

Viral entry into a cell is mediated by the concerted actions of the MeV receptor binding protein hemagglutinin (H) and the fusion protein (F), which form a protein complex on the surface of the virus asm.orgbiorxiv.org. For viral-cell entry and cell-to-cell viral spread, an interaction with the host cellular receptor, specifically carried out by the viral attachment H glycoprotein, is mandatory researchgate.netnih.gov. Upon interaction of H with a specific host cell receptor (e.g., SLAM or nectin-4), a sequential cascade of conformational changes is triggered, first in H and then in F researchgate.netnih.govasm.org. This triggers the prefusion F protein to undergo a structural transition, extending to insert its hydrophobic fusion peptide into the host cell membrane asm.org. This prehairpin intermediate then collapses, bringing both membranes into close proximity mdpi.com. Finally, F refolds into the highly stable postfusion state, which carries the six-helix bundle (6HB) formed by HRA and HRB segments, leading to viral-cell membrane merging, fusion pore formation and enlargement, and injection of the ribonucleocapsid complex into the host cell cytosol researchgate.netnih.govmdpi.com. This fusion process is pH independent and occurs directly at the outer cell membrane uniprot.org. Membrane fusion is not only required for virus-to-cell entry but also for lateral cell-to-cell spread, which can result in multinucleated cell formation (syncytia) researchgate.net. Cell-associated multi-genome transmission contributes to rapid MeV adaptation to lymphocytic and epithelial tissues nih.gov.

Role in Neuroinvasion and Neuropathogenesis (e.g., SSPE)

MeV can sometimes invade the central nervous system (CNS), causing neurodegenerative diseases such as subacute sclerosing panencephalitis (SSPE) and measles inclusion body encephalitis (MIBE) several months or years after acute infection researchgate.netpnas.org. The tropism of MeV for the CNS is mediated by hyperfusogenic mutations in the MeV fusion (F) protein researchgate.netpnas.org. MeV isolates from SSPE patients often have hyperfusogenic amino acid changes in the F protein (e.g., T461I) that contribute to MeV spread in human neurons and cells lacking canonical MeV receptors like SLAM and nectin-4 mdpi.comnih.govresearchgate.net. These mutations destabilize the metastable prefusion conformation of MeV-F, conferring a hyperfusogenic phenotype nih.govresearchgate.net. This enhanced fusogenicity likely enables cell-cell fusion at synapses and "en bloc transmission" between neurons, a mechanism where multiple copies of the viral genome enter the cell simultaneously nagasaki-u.ac.jpnih.govneurosciencenews.com. The neuropathogenicity is closely associated with enhanced propagation mediated by cell-to-cell fusion in the brain, which is principally regulated by hyperfusogenic mutations of the viral F protein uniprot.org. Cumulative changes in the F protein may broaden the range of host factors capable of triggering cell fusion, facilitating MeV spread in the brain of SSPE patients nih.gov.

Impact of Cumulative Mutations on Fusogenicity and Persistence

During persistence in the brain, the MeV genome acquires multiple mutations, particularly in the F protein, that reduce the dependence of its membrane fusion apparatus from an activating receptor nih.gov. Cumulative mutations in the F gene of SSPE isolates can dynamically change the F protein fusogenicity nih.gov. While fusogenicity is generally enhanced by cumulative mutations, mutations paradoxically reducing fusogenicity may also be selected alongside the wild-type MeV genome nagasaki-u.ac.jpnih.govneurosciencenews.com. High levels of F protein fusogenicity achieved by cumulative mutations are likely required for efficient viral transmission between neurons to sustain persistent infection nih.gov. Studies have shown that specific combinations of amino acid changes in the F proteins from SSPE isolates can enable the induction of membrane fusion without canonical receptor expression nih.gov. The interaction between mutant and wild-type F proteins can be an essential factor determining the neuroproliferative potential of the virus nagasaki-u.ac.jpneurosciencenews.com. The copresence of the wild-type MeV genome can interfere with the fusogenicities of mutant F proteins, suggesting that many additional mutations may be required for persisting mutant viruses to overcome this interference and gain enough fusogenicity for efficient neuronal spread nih.gov.

Table 1: MeV Structural Proteins and Their Roles

Protein NameAbbreviationPrimary Role(s)
NucleoproteinNEncapsidates viral RNA genome, forms ribonucleocapsid nih.govtechnet-21.org.
PhosphoproteinPComponent of viral RNA-dependent RNA polymerase, associates with nucleocapsid nih.govtechnet-21.org.
Matrix ProteinMInvolved in virus assembly and budding, links nucleocapsid to envelope nih.govnih.gov.
Fusion ProteinFMediates fusion of viral and host cell membranes for entry and cell-to-cell spread technet-21.orguniprot.orgeurekalert.org.
HemagglutininHMediates virus attachment to host cell receptors nih.govnih.govtechnet-21.org.
Large ProteinLViral RNA-dependent RNA polymerase nih.govtechnet-21.org.

Table 2: MeV F Protein Structural Domains and Regions

Domain/RegionLocation/DescriptionRole
F0 PrecursorFull-length inactive protein before cleavage nih.gov.Precursor to functional F protein.
F1 SubunitC-terminal portion of cleaved F0, disulfide-linked to F2 uniprot.orgnih.gov.Forms part of the functional fusion protein, contains key domains.
F2 SubunitN-terminal portion of cleaved F0, disulfide-linked to F1 uniprot.orgnih.gov.Forms part of the functional fusion protein.
Fusion Peptide (FP)N-terminal hydrophobic segment of F1, exposed upon cleavage uniprot.orgnih.govsci-hub.se.Inserts into target cell membrane to initiate fusion nih.govmdpi.com.
Heptad Repeat A (HRA)Located in F1 nih.gov.Forms part of the six-helix bundle in the postfusion state nih.govmdpi.com.
Heptad Repeat B (HRB)Located in F1, defines the stalk region in prefusion researchgate.netnih.gov.Undergoes structural change during fusion, interacts with HR-A mdpi.comnih.gov.
Heptad Repeat C (HRC)Located in F2 nih.gov.Contributes to the six-helix bundle in the postfusion state nih.govmdpi.com.
Transmembrane (TM) DomainAnchors the protein in the viral and cellular membranes nih.govasm.org.Influences membrane fusion activity nih.govasm.org.
Cytoplasmic Tail (CT)C-terminus of the protein, extends into the cytoplasm nih.govasm.org.Can modulate membrane fusion activity nih.govasm.org.

Compound Names Mentioned and PubChem Information

Interaction with Hemagglutinin (H) Protein in Membrane Fusion

The membrane fusion process mediated by MeV relies on the specific interaction between the H and F proteins. These proteins are thought to preassemble intracellularly in hetero-oligomeric fusion complexes. nih.govpnas.orgnih.gov The H protein's role in this interaction is crucial for triggering the conformational changes in the F protein necessary for membrane fusion. asm.orgpnas.orguniprot.orgresearchgate.netuniprot.org Discrete residues within the stalk domain of the H protein have been implicated in mediating the physical association with and triggering of the F protein. pnas.org For instance, mutations in the central section of the H stalk domain (positions 111–118) can prevent the physical association of H and F. pnas.org Position 98 in the H stalk has also been shown to be required for efficient F triggering. pnas.org The interaction between the H and F proteins is dynamic, with receptor binding to H leading to a reorganization of the H tetramer that affects the H stalk, ultimately severing interactions between H and the F trimer and activating F refolding. pnas.org This suggests a model where the H tetramer converts into an F-binding-incompetent conformation upon receptor engagement, facilitating the dissociation and activation of F. pnas.org

Hemagglutinin (H) Protein

The Hemagglutinin (H) protein of MeV is a type II integral transmembrane glycoprotein responsible for binding to cellular receptors, initiating the infection process. mdpi.combiorbyt.com It is a critical determinant of viral tropism. asm.org

Structure and Oligomeric State (Homodimer, Tetramer)

The MeV H protein is a 617-amino acid glycoprotein. mdpi.com It exists as a disulfide-linked homodimer. pnas.orguniprot.orgbiorbyt.comuniprot.org The physiological oligomer of the MeV H protein is a homotetramer, formed by a dimer of dimers. pnas.orguniprot.orgbiorbyt.comuniprot.org This tetrameric organization is considered essential for the protein's function. pnas.org The H protein structure includes an N-terminal cytoplasmic tail, a transmembrane region, a membrane-proximal stalk domain, and a large C-terminal globular head domain. asm.orgmdpi.compnas.org The head domain, which harbors the receptor-binding sites, assumes a classical six-bladed β-propeller fold. pnas.orgbiorbyt.comfrontiersin.org The stalk domain connects the head to the transmembrane domain and is thought to form a helical bundle. pnas.org Crystal structures of the isolated globular head domains of MeV H complexed with soluble SLAM receptor have supported the view of a tetrameric organization. pnas.org

Mechanism of Cellular Receptor Binding and Recognition

The MeV H protein binds to specific cellular receptors on target cells, which is the initial step in infection. mdpi.combiorbyt.com Wild-type MeV primarily utilizes two proteinaceous receptors: Signaling Lymphocyte Activation Molecule (SLAM), also known as CD150, found on immune cells, and nectin-4, an adherens junction protein found on epithelial cells. asm.orgresearchgate.netmdpi.comfrontiersin.orgnih.govwikipedia.orgebi.ac.uk Vaccine and laboratory-adapted strains can also use CD46 as an alternate receptor. researchgate.netmdpi.comuniprot.orgpnas.orgwikipedia.orgebi.ac.ukfrontiersin.org The binding sites for these receptors are located in an overlapping area of the globular head domain of the H protein. pnas.org

Receptor binding occurs through the interaction of the H protein's head domain with the membrane-distal V domains of the protein receptors. frontiersin.orgnih.govresearchgate.net For instance, the interaction with human SLAM involves a major binding interface with four binding components (sites 1–4) in the interface, and also a unique interaction with the extreme N-terminal region of hSLAM. frontiersin.org A key residue in the hSLAM-MeV H interaction has been identified as methionine at position 29 of hSLAM, which is predicted to establish a CH-π interaction with phenylalanine at position 549 of MeV-H. frontiersin.org This interaction is important for hSLAM-dependent MeV membrane fusion and enhances infection. frontiersin.org Nectin-4 binds to a hydrophobic groove located between blades 4 and 5 of the hemagglutinin β-propeller head. nih.gov

Conformational Changes and Activation of F Protein

Binding of the H protein to its cellular receptor induces conformational changes in the H protein, which in turn triggers a series of structural rearrangements in the adjacent F protein, leading to membrane fusion. pnas.orgasm.orgasm.orgnih.govpnas.orguniprot.orgresearchgate.netuniprot.orgrsc.org This process is often described as a receptor-induced triggering mechanism. pnas.org

Upon receptor engagement, the H protein is thought to undergo a reorganization, particularly affecting its stalk domain. pnas.orguniprot.orgresearchgate.netasm.org This rearrangement is crucial for transmitting the fusion-triggering signal to the F protein. uniprot.orgresearchgate.net Studies suggest that receptor binding to even only one dimer of the tetrameric H protein is sufficient to induce F protein triggering. pnas.org This unilateral binding can communicate across the dimer-dimer interface of H, leading to a reorganization that converts the H tetramer into a conformation that can no longer effectively bind the F trimer, thus activating F refolding. pnas.org The central MeV H ectodomain stalk region requires structural flexibility for the activation of F. pnas.org Binding of soluble receptor to H has been shown to be sufficient to initiate refolding of F, highlighting the physiological significance of the H tetramer rearrangement. pnas.org

Lack of Neuraminidase Activity in MeV H Protein

Unlike the attachment proteins of some other paramyxoviruses, such as those in the genera Respirovirus, Rubulavirus, and Avulavirus (which are called hemagglutinin-neuraminidases or HNs and possess both hemagglutinin and neuraminidase activities), the MeV H protein lacks neuraminidase activity. pnas.orgpnas.orgfrontiersin.orgresearchgate.net This is a distinguishing characteristic of the morbillivirus hemagglutinin protein. uniprot.orguniprot.orgpnas.orgfrontiersin.orgresearchgate.net Structural analysis of the MeV-H protein has clearly indicated the absence of active site residues involved in neuraminidase activity, despite the head domain assuming a β-barrel fold similar to sialidases. pnas.orgfrontiersin.org

Role in Viral Tropism and Pathogenesis

The H protein plays a critical role in determining the viral tropism of MeV, which refers to the specific cell types and tissues that the virus can infect. asm.orgwikipedia.org This is primarily mediated by the H protein's ability to bind to specific cellular receptors. pnas.orgwikipedia.orgmdpi.com The distribution of the primary MeV receptors, SLAM on immune cells and nectin-4 on epithelial cells, dictates the initial sites of infection and subsequent spread. asm.orgresearchgate.netmdpi.comfrontiersin.orgnih.govwikipedia.orgebi.ac.uk

SLAM is expressed on immune cells, including activated T and B cells, activated monocytes, and mature dendritic cells, and is the initial target for MeV infection, contributing to the immunosuppression observed during measles. uniprot.orgresearchgate.netmdpi.comuniprot.orgpnas.orgfrontiersin.org Nectin-4, found on the basal surfaces of polarized epithelial cells in the airways, serves as a secondary exit receptor, allowing the virus to replicate and be expelled in aerosol droplets, facilitating transmission. researchgate.netmdpi.comnih.gov The H protein's interaction with these receptors is fundamental to the systemic nature of measles infection and its efficient spread. uniprot.orgresearchgate.netmdpi.compnas.orgfrontiersin.orgnih.gov

Nucleocapsid (N) Protein

The MeV nucleocapsid (N) protein is crucial for encapsidating the viral RNA genome and forming the helical nucleocapsid structure. This structure protects the viral RNA from cellular nucleases and serves as the essential template for the viral polymerase complex. uniprot.orguniprot.orgcapes.gov.brresearchgate.net The N protein is the most abundant viral protein synthesized during infection and its efficient expression is vital for virus replication. frontiersin.org

The N protein consists of an amino-terminal RNA-binding core (NCORE) and a carboxyl-terminal tail domain (NTAIL). nih.govasm.orgnih.gov The NCORE region, spanning approximately amino acids 1 to 400, forms the core of the helical nucleocapsid. asm.org The NTAIL, approximately 125 residues long (amino acids 401 to 525), is intrinsically disordered and is located on the surface of the nucleocapsid. nih.govasm.orgnih.govasm.org

Encapsidation of the Viral RNA Genome

The primary function of the MeV N protein is the encapsidation of the viral RNA genome. uniprot.orguniprot.orgcapes.gov.brresearchgate.net This process is coupled to RNA synthesis, ensuring that nascent viral RNA is immediately protected and made competent for subsequent transcription and replication. uniprot.orguniprot.org The N protein binds to the viral genomic RNA in a ratio of approximately one N protein monomer per six ribonucleotides, forming a helical nucleocapsid. uniprot.orguniprot.org This nucleocapsid typically has a diameter of around 20 nm with a hollow central cavity. uniprot.orguniprot.org

Before encapsidation, newly synthesized, free N protein (referred to as N⁰) is chaperoned by the phosphoprotein (P). uniprot.orguniprot.org This interaction prevents premature N multimerization and non-specific binding to cellular RNAs, ensuring that N is available for specific encapsidation of viral RNA during replication. uniprot.orguniprot.orgsemanticscholar.org

Interaction with Phosphoprotein (P) and Large Polymerase (L) Protein

The MeV N protein engages in critical interactions with both the phosphoprotein (P) and the large polymerase (L) protein, which are essential for viral RNA synthesis. The P protein acts as an essential cofactor for the L protein and serves as a tether, linking the L protein to the N-encapsidated viral RNA template. nih.govsemanticscholar.orgplos.orgplos.orgcreative-diagnostics.comuniprot.orgnih.gov

The interaction between N and P is mediated through distinct domains. The N-terminal domain of P interacts with the NCORE of newly synthesized N⁰, facilitating its chaperoning and preventing premature polymerization. uniprot.orguniprot.orguniprot.org The C-terminal X domain (PXD) of P interacts with the intrinsically disordered NTAIL of the N protein within the assembled nucleocapsid. uniprot.orguniprot.orguniprot.orgnih.govrcsb.orgmdpi.com This interaction is crucial for anchoring the P/L polymerase complex to the nucleocapsid template during transcription and replication. uniprot.orguniprot.orguniprot.org Research indicates that the binding site for P on the N protein maps to residues within the NTAIL, specifically around amino acids 477 to 505. nih.govrcsb.org

While the L protein directly interacts with the P protein, its association with the nucleocapsid template is primarily mediated through the P protein's interaction with the NTAIL. nih.govsemanticscholar.orgplos.orgcreative-diagnostics.com This tripartite interaction between N, P, and L forms the functional RNA-dependent RNA polymerase complex responsible for viral RNA synthesis. researchgate.netsemanticscholar.orgcreative-diagnostics.comnih.govasm.orgnih.gov

Assembly into Ribonucleoprotein (RNP) Complex

The assembly of the MeV RNP complex involves the encapsidation of the viral RNA genome by the N protein, followed by the association of the P and L proteins. asm.orgsemanticscholar.orgnih.govfrontiersin.org The N protein monomers bind cooperatively to the viral RNA, forming the helical nucleocapsid structure. uniprot.orguniprot.org The interaction between the N protein and the P protein is a key step in RNP assembly. The P protein not only chaperones newly synthesized N⁰ but also facilitates the recruitment of the L polymerase to the nucleocapsid template. uniprot.orguniprot.orgsemanticscholar.orguniprot.org

The RNP complex, consisting of the N protein-encapsidated RNA, the P protein, and the L protein, is the active unit for viral transcription and replication. researchgate.netsemanticscholar.orgnih.govasm.orgnih.gov These complexes often accumulate in the cytoplasm of infected cells, forming viral factories or viroplasms, which are sites of active viral RNA synthesis. uniprot.orguniprot.orguniprot.org The formation of these membraneless organelles is also linked to the interaction between N and P proteins. uniprot.orguniprot.orguniprot.orgnih.gov Studies have shown that purified MeV N and P proteins can form liquid-like phase-separated compartments in vitro, and the presence of RNA triggers the assembly of nucleocapsid-like particles within these droplets. nih.gov

Large (L) Polymerase Protein

The MeV Large (L) protein is a multi-functional enzyme that constitutes the catalytic core of the viral RNA-dependent RNA polymerase (RdRp) complex. It is the largest viral protein and contains all the necessary enzymatic activities for viral RNA synthesis. nih.govplos.orgcreative-diagnostics.comnih.govasm.orgmdpi.com

Role as RNA-Dependent RNA Polymerase (RdRp)

The primary role of the MeV L protein is to function as the RNA-dependent RNA polymerase (RdRp). capes.gov.brsemanticscholar.org As an RdRp, the L protein is responsible for synthesizing new RNA molecules using an RNA template. In the context of MeV infection, the L protein utilizes the N-encapsidated viral genomic RNA as a template for both transcription of viral mRNAs and replication of the viral genome. researchgate.netsemanticscholar.orgcreative-diagnostics.comnih.govasm.orgnih.gov

The L protein does not function in isolation but requires the essential cofactor, the phosphoprotein (P), to form the active polymerase complex. nih.govsemanticscholar.orgplos.orgplos.orgcreative-diagnostics.comnih.govnih.govasm.org The P protein tethers the L protein to the nucleocapsid template, enabling processive RNA synthesis. semanticscholar.orgcreative-diagnostics.comuniprot.orgnih.gov The L protein contains several conserved domains, including the RdRp domain, which harbors the catalytic site for phosphodiester bond formation. asm.orgresearchgate.netplos.org

Catalytic Activities: Transcription, Capping, and Polyadenylation

The MeV L protein possesses multiple enzymatic activities required for the synthesis and modification of viral RNA. These activities include transcription, capping, and polyadenylation. capes.gov.brnih.govsemanticscholar.orgnih.govmdpi.com

During transcription, the L protein synthesizes individual viral messenger RNAs (mRNAs) from the genomic RNA template. capes.gov.brsemanticscholar.orgmdpi.comnih.gov This process is sequential, with the polymerase transcribing the six viral genes in order from the 3' end of the genome. nih.gov

The L protein is also responsible for post-transcriptional modifications of the viral mRNAs, specifically capping and polyadenylation. capes.gov.brnih.govsemanticscholar.orgcreative-diagnostics.comnih.govmdpi.comnih.gov The capping activity involves adding a 7-methylguanosine (B147621) cap to the 5' end of the newly synthesized mRNAs. nih.govsemanticscholar.orgnih.govnih.gov This cap is essential for mRNA stability, translation, and evasion of host antiviral responses. The L protein is believed to mediate capping through polyribonucleotidyltransferase (PRNTase) and methyltransferase (MTase) activities, which reside within specific domains of the protein. plos.orgcreative-diagnostics.comresearchgate.netplos.orgnih.gov

Polyadenylation, the addition of a poly(A) tail to the 3' end of viral mRNAs, is also carried out by the L protein. capes.gov.brnih.govsemanticscholar.orgnih.govmdpi.com This process is typically achieved by the RdRp repeatedly transcribing a short polyadenylation signal sequence at the end of each gene.

MeV ProteinPubChem CID
Nucleocapsid (N) Protein93376049
Phosphoprotein (P)93376048
Large (L) Polymerase Protein93376051

Replication of Viral Genomic RNA

Replication of the MeV genomic RNA is a critical step in the viral life cycle, relying on the coordinated action of the RNP complex components: N, P, and L. mdpi.comnih.govnih.govasm.orgfrontiersin.orgnih.gov The L protein, in association with its essential cofactor P, forms the RNA-dependent RNA polymerase (RdRP). mdpi.comfrontiersin.orgnih.govplos.orgnih.govresearchgate.netasm.org This polymerase complex utilizes the N-encapsidated genomic RNA as its template for the synthesis of new viral RNA molecules. mdpi.comnih.govuniprot.orguniprot.orguniprot.orguniprot.orguniprot.org Encapsidation of the nascent RNA chains by the N protein is coupled directly to the process of RNA synthesis. uniprot.orguniprot.orguniprot.org

Interaction with Phosphoprotein (P) and Nucleoprotein (N) as a Complex

A crucial aspect of MeV replication is the intricate interaction between the P and N proteins, which facilitates the function of the L protein. The P protein acts as a tether, linking the L polymerase to the N-RNA template. mdpi.com This interaction is mediated through direct binding between P and both L and N proteins. plos.orguniprot.orguniprot.orgresearchgate.netdrugbank.com

Newly synthesized N protein exists initially in a soluble, monomeric form (N⁰). The P protein plays a vital chaperone role by binding to N⁰, forming an N⁰-P complex. mdpi.comuniprot.orguniprot.orguniprot.orgplos.orguniprot.orguniprot.orgresearchgate.netnih.gov This interaction prevents the premature self-assembly of N and its non-specific binding to cellular RNA, ensuring that N is available for encapsidating nascent viral RNA during replication. mdpi.comuniprot.orguniprot.orguniprot.orguniprot.orgresearchgate.netnih.gov The N-terminal region of the P protein is responsible for binding to the globular core of the N protein in this complex. uniprot.orguniprot.orgplos.orguniprot.orgresearchgate.netnih.gov

Furthermore, the P protein interacts with the N-RNA template through its C-terminal X domain (P-XD), which binds to the intrinsically disordered C-terminal tail (NTAIL) of the N protein. mdpi.comfrontiersin.orguniprot.orguniprot.orgplos.orguniprot.orgnih.govportlandpress.com This interaction is essential for maintaining the P/L complex anchored to the nucleocapsid template throughout the sequential process of transcription and replication. uniprot.orguniprot.orguniprot.org The binding between P-XD and NTAIL is reported to stabilize the advancing polymerase-RNP complex. plos.orgnih.gov

The MeV C protein, while not strictly part of the core polymerase complex, has also been shown to interact with both N and P proteins and is recruited to the ribonucleocapsids by the P protein, potentially influencing the encapsidation process and enhancing polymerase processivity and accuracy. nih.govmdpi.com

Phosphoprotein (P) Protein

The MeV phosphoprotein (P) is a multifunctional viral protein that plays a central and indispensable role in viral transcription and replication. It is an essential cofactor for the L protein, the viral RNA-dependent RNA polymerase. mdpi.comnih.govnih.govplos.orgresearchgate.netasm.orguniprot.orguniprot.orgresearchgate.netdrugbank.comnih.govresearchgate.netresearchgate.net The P protein of MeV, like that of other paramyxoviruses, exhibits a modular organization, consisting of an N-terminal domain (PNT), a central multimerization domain (PMD), and a C-terminal X domain (PXD). mdpi.complos.orguniprot.orgportlandpress.com MeV P is typically found as a homotetramer. plos.orgnih.govresearchgate.netuniprot.org

Multimerization Domain (Coiled-Coil) and Gene Expression Regulation

A key structural feature of the MeV P protein is its central multimerization domain (MD), which mediates the oligomerization of P into its functional tetrameric form. plos.orgnih.govresearchgate.netuniprot.orgresearchgate.netnih.govresearchgate.net This domain forms a coiled-coil structure. plos.orgnih.govuniprot.orgnih.govresearchgate.net The coiled-coil MD is not merely involved in forming the tetramer; it is also explicitly required for viral gene expression. researchgate.netnih.govresearchgate.net Research indicates that the structural properties of the MD, including its cohesiveness and the presence of a kink or "stammer" within the coiled-coil structure, are critical for finely tuning viral gene expression. nih.govresearchgate.net Alterations that disrupt the heptad regularity or displace the stammer can significantly decrease or abolish activity in minigenome assays. nih.govresearchgate.net The MD facilitates P oligomerization into a homo-tetramer, which is the bioactive form of the protein. plos.org

Interaction with Nucleoprotein (N) for Viral RNA Synthesis

The interaction between the P and N proteins is fundamental for coordinating viral RNA synthesis. As a chaperone, P binds to newly synthesized, unassembled N⁰ protein via its N-terminal region interacting with the N core domain. mdpi.comuniprot.orguniprot.orguniprot.orgplos.orguniprot.orguniprot.orgresearchgate.netnih.gov This interaction prevents N⁰ from aggregating or binding non-specifically to cellular RNA, ensuring its availability for encapsidating nascent viral RNA during replication. mdpi.comuniprot.orguniprot.orguniprot.orguniprot.orgresearchgate.netnih.gov

Beyond its chaperone function for N⁰, the P protein also interacts directly with the N-RNA template. This interaction is mediated by the C-terminal X domain (P-XD) of P binding to the C-terminal tail (NTAIL) of the N protein, which is part of the nucleocapsid. mdpi.comfrontiersin.orguniprot.orguniprot.orgplos.orguniprot.orgnih.govportlandpress.com This binding anchors the P/L polymerase complex to the nucleocapsid template, allowing the polymerase to move along the RNA and synthesize new viral strands. uniprot.orguniprot.orguniprot.org This interaction is indispensable for efficient viral RNA synthesis, encompassing both transcription and replication. mdpi.comuniprot.orguniprot.orguniprot.orguniprot.orguniprot.orgresearchgate.netnih.gov The interaction between P-XD and NTAIL contributes to stabilizing the polymerase-RNP complex as it traverses the template. plos.orgnih.gov

The coordinated interactions between P, N, and L, facilitated by the structural domains of P, are central to the assembly of the functional polymerase complex and its ability to efficiently transcribe and replicate the MeV genome.

This compound Identifiers

MeV proteins are large biological macromolecules and are typically identified by protein accession numbers rather than PubChem CIDs, which are primarily used for small chemical compounds.

Protein NameUniProt Accession(s)NCBI Taxonomy ID
Phosphoprotein (P)P35974, Q77M3111235, 36408
Nucleoprotein (N)P35974, Q77M31, etc.11235, 36408
Large protein (L)(Not explicitly listed with accession in snippets, but part of RNP complex)11235, 36408

Note: UniProt accessions P35974 and Q77M31 are specifically for the Phosphoprotein (P) from different MeV strains. N and L proteins also have corresponding UniProt entries, but specific accessions were not consistently provided across all relevant snippets for these proteins.

Mev Non Structural Proteins: Modulating Host Pathways

V Protein

The MeV V protein is a key antagonist of the host immune response, primarily by interfering with interferon (IFN) signaling pathways uniprot.orguniprot.orguniprot.org. It is considered a major viral immune-modulatory factor nih.gov. The V protein achieves its immunosuppressive effects through multiple mechanisms involving direct interactions with various host proteins mdpi.comuniprot.org.

Mechanisms of Host Immune Response Inhibition

The V protein plays an essential role in inhibiting the host immune response and preventing the establishment of a cellular antiviral state uniprot.orguniprot.orguniprot.org. It achieves this by blocking both the production and signaling pathways of type I IFNs (IFN-alpha/beta) uniprot.orguniprot.orguniprot.org. While its primary target is the type I IFN pathway, the V protein can also moderately affect type II IFN signaling depending on factors such as virus strain and expression levels asm.orgasm.orguniprot.orgplos.org.

Antagonism of Type I and Type II Interferon (IFN) Pathways

The MeV V protein is a potent inhibitor of type I IFN signaling asm.orgasm.orguniprot.orguniprot.orgplos.org. It blocks the type I IFN signaling pathway by interacting with components such as TYK2, thereby inhibiting downstream STAT1 and STAT2 phosphorylation uniprot.orguniprot.orgplos.org. The V protein can also disrupt the RIG-I signaling pathway, which is involved in IFN-beta promoter activation uniprot.orguniprot.org.

The effect of MeV V protein on type II IFN (IFN-gamma) signaling has been a subject of debate, with some studies showing interference and others not asm.orgplos.org. More recent research suggests that the ability to block type II IFN-induced gene transcription correlates with the co-precipitation of STAT1 with the V protein plos.org.

Interactions with Host STAT1, STAT2, and IRF9

A crucial mechanism of MeV V protein-mediated immune evasion involves its interactions with Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT2, and Interferon Regulatory Factor 9 (IRF9) asm.orgasm.orgmdpi.comuniprot.orgasm.orgnih.govgenecards.orgnih.gov.

The V protein interacts with host STAT1 via its N-terminus and with host STAT2 via its C-terminus uniprot.orgasm.orgnih.gov. These interactions inhibit STAT1 phosphorylation by JAK1 and are involved in blocking the type I interferon signaling pathway mdpi.comuniprot.org. Studies have shown that the interaction between the C-terminal region of V and STAT2 is stronger than that between the N-terminal region of V and STAT1 asm.orgasm.orgnih.gov. These interactions appear to be independent of each other asm.orgnih.gov.

Furthermore, the V protein interacts with IRF9, preventing the binding of IRF9 to STAT2 and thereby interfering with the formation of the interferon-stimulated gene factor 3 (ISGF3) complex, which is essential for type I IFN signaling uniprot.orggenecards.orgnih.gov. The MeV V protein can even displace STAT2 from preformed STAT2/IRF9 complexes, providing a mechanism to disrupt critical immune complexes asm.orgasm.orgnih.govnih.gov.

Table 1 summarizes key interactions of MeV V protein with STAT proteins and IRF9 and their effects.

Host ProteinMeV V Protein Interaction RegionEffect on Host PathwaySource(s)
STAT1N-terminusInhibits phosphorylation by JAK1 mdpi.comuniprot.org
STAT2C-terminusInvolved in type I IFN inhibition asm.orguniprot.orgasm.orgnih.gov
IRF9Not specifiedPrevents binding to STAT2, disrupts ISGF3 asm.orguniprot.orgasm.orgnih.govgenecards.orgnih.gov

Interactions with Host IFIH1/MDA5, DHX58/LGP2, and TYK2

The MeV V protein also targets key components of the RIG-I-like receptor (RLR) pathway, specifically IFIH1/MDA5 and DHX58/LGP2, and the Janus kinase TYK2 mdpi.comuniprot.orguniprot.orgnih.govnih.gov.

The V protein interacts with host IFIH1/MDA5 and DHX58/LGP2, and these interactions are involved in inhibiting the host type I interferon signaling pathway uniprot.orguniprot.org. By targeting IFIH1/MDA5 and DHX58/LGP2, the V protein inhibits the transduction pathway involved in the activation of the IFN-beta promoter, thus protecting the virus from the cell's antiviral state uniprot.orguniprot.org. Interaction with IFIH1/MDA5, an activator of antiviral signaling, disrupts interferon gene expression and antiviral responses nih.govnih.gov. The V protein also interacts with DHX58/LGP2, interfering with its ATP hydrolysis activity nih.gov. The primary outcome of LGP2 interference by V protein is the suppression of its ability to synergize with IFIH1/MDA5 nih.govnih.gov.

Interaction with host TYK2 is another mechanism by which the V protein blocks the type I interferon signaling pathway, inhibiting downstream STAT1 and STAT2 phosphorylation uniprot.orguniprot.orgplos.org. Morbillivirus V proteins, including MeV V, can interfere with the phosphorylation of TYK2 and form a complex containing TYK2 and JAK1 plos.org.

Influence on NF-κB Nuclear Translocation

The MeV V protein influences the NF-κB signaling pathway by inhibiting the nuclear translocation of the NF-κB subunit RELA/p65 frontiersin.orguniprot.orguniprot.orgnih.govresearchgate.netresearchgate.net. The V protein specifically binds to the Rel homology domain of p65 frontiersin.orgnih.govresearchgate.net. This binding is thought to shield the nuclear localization signal of p65, thereby impairing its translocation into the nucleus nih.gov. The short C-terminal domain of the V protein is sufficient for this interaction and for preventing NF-κB-dependent gene expression nih.gov. By retaining p65 in the cytoplasm, MeV V protein prevents NF-κB-dependent gene expression nih.gov. While the P and C proteins can also suppress NF-κB activity, the V protein exhibits the most efficient inhibitory ability frontiersin.orgnih.gov.

C Protein

The MeV C protein is another non-structural protein encoded by the P gene that contributes to immune evasion, although its mechanisms and impact differ from those of the V protein mdpi.comasm.org. The C protein acts as a regulator of viral RNA synthesis, and this function indirectly contributes to the circumvention of the host IFN response nih.govasm.org. By modulating viral RNA synthesis, the C protein helps minimize the production of immunostimulatory defective interfering (DI) RNAs, which can activate innate immune sensors like RIG-I and MDA5 and induce type I IFN mdpi.com.

While the V protein is the major antagonist of IFN signaling, the C protein has been reported to have only a minor effect on the inhibition of IFN signaling per se mdpi.comuni-muenchen.de. However, the C protein can interfere with beta interferon transcription in the nucleus uni-muenchen.de. The C protein has also been shown to interact with the host protein SHCBP1, and this interaction is involved in modulating viral RNA polymerase activity researchgate.net.

In addition to its role in regulating viral RNA synthesis, the MeV C protein can also suppress NF-κB activity, although less efficiently than the V protein frontiersin.orgnih.gov.

Table 2 summarizes key functions and interactions of the MeV C protein.

Function/InteractionDescriptionSource(s)
Regulation of Viral RNA SynthesisModulates viral RNA polymerase activity, indirectly affects IFN response. nih.govasm.orgresearchgate.net
Interference with IFN TranscriptionCan interfere with beta interferon transcription in the nucleus. uni-muenchen.de
Interaction with Host SHCBP1Modulates viral RNA polymerase activity. researchgate.net
Suppression of NF-κB ActivityCan suppress NF-κB, less efficiently than V protein. frontiersin.orgnih.gov

Regulation of Cellular Pathways for Optimal Intracellular Replication

The MeV non-structural proteins, particularly the C protein, are involved in regulating cellular pathways to create a favorable environment for viral replication. The C protein is considered an additional component of the viral replication complex. It associates with the ribonucleocapsid (RNP) and interacts with the phosphoprotein (P), a key cofactor for the viral RNA-dependent RNA polymerase (L protein) nih.govasm.orgnih.govresearchgate.net. This interaction is crucial for enhancing the processivity and accuracy of the viral polymerase during RNA synthesis nih.govasm.orgnih.govresearchgate.net. Studies have shown that a recombinant MeV lacking C protein expression exhibits severe transcription and replication deficiencies, including a steeper transcription gradient and the generation of defective interfering (DI) RNA nih.govasm.orgnih.gov. The generation of DI RNA can activate innate immune responses, restricting viral replication researchgate.netnih.govasm.org.

The C protein's interaction with the P protein is mediated through the carboxyl-terminal half of the P protein and the alpha-helical carboxy-terminus of the C protein asm.orgnih.govmdpi.comresearchgate.net. This interaction facilitates the recruitment of the C protein to the viral RNP nih.govasm.orgnih.gov.

Beyond its direct role in the replication complex, the C protein has also been shown to interact with host factors that can influence viral replication. For instance, the MeV C protein specifically recruits the host factor SHCBP1 to the viral polymerase complex, which has a positive effect on viral replication mdpi.com. The C protein can also influence autophagy, a cellular process that can be manipulated by MeV to sustain infected cell viability and replication mdpi.com. Interaction between MeV-C and the autophagy-regulating protein IRGM has been reported to induce autophagy a few hours post-infection mdpi.com.

The V protein also contributes to creating a suitable environment for replication, partly by counteracting host defense mechanisms that would otherwise inhibit viral proliferation uniprot.orgresearchgate.net.

Subcellular Localization (Cytoplasm and Nucleus)

Both MeV V and C proteins exhibit dynamic subcellular localization, being found in both the cytoplasm and the nucleus of infected cells biorxiv.orgcreative-diagnostics.comasm.orgnih.govuniprot.orgbiorxiv.orgasm.orguniprot.org.

The C protein contains both a nuclear localization signal (NLS) and a nuclear export signal (NES), allowing it to shuttle between the cytoplasm and the nucleus biorxiv.orgnih.govbiorxiv.orgnih.gov. The NLS is a basic amino acid stretch in the amino-terminal region (41PPARKRRQ48), and the NES is located in the sequence 75DLEKAMTTLKLWE87 nih.gov. Efficient nuclear import of the C protein, mediated by importin-α/β, is critical for its function in downregulating IFN-β induction nih.govnih.gov. Mutations in the NLS of C proteins from vaccine strains have been observed, leading to a less efficient nuclear accumulation compared to wild-type strains nih.gov.

In infected cells, the C protein accumulates in cytoplasmic inclusion bodies, which are also known as replication bodies, and is additionally found in the nucleus creative-diagnostics.comnih.govasm.org. The recruitment of the C protein to these cytoplasmic inclusion bodies is dependent on the presence of the P protein nih.govresearchgate.netuniprot.orguniprot.org.

The V protein has also been reported to be present in both the nucleus and cytoplasm asm.org. Studies have shown that in cells expressing the V protein, some STAT protein is detected in cytoplasmic bodies containing viral nucleocapsid protein and nucleic acids, suggesting a role for V in sequestering host factors in the cytoplasm nih.gov.

Subcellular Localization of MeV Non-Structural Proteins

ProteinPrimary Localization (Infected Cells)Secondary LocalizationKey Localization Signals/Mechanisms
C ProteinCytoplasm (Inclusion Bodies) creative-diagnostics.comnih.govasm.orgNucleus biorxiv.orgcreative-diagnostics.comasm.orgnih.govuniprot.orgbiorxiv.orguniprot.orgNLS (41PPARKRRQ48), NES (75DLEKAMTTLKLWE87), Shuttling nih.govbiorxiv.orgnih.gov, P protein interaction for recruitment to inclusion bodies nih.govresearchgate.netuniprot.orguniprot.org
V ProteinCytoplasm asm.orgNucleus asm.orgSequestration of host factors in cytoplasmic bodies nih.gov

Role in Counteracting Host Responses

A primary function of the MeV non-structural proteins, particularly V and C, is to counteract the host innate immune response, notably the interferon (IFN) system biorxiv.orgcreative-diagnostics.comasm.orgresearchgate.netuniprot.orgresearchgate.netnih.govmdpi.comnih.govnih.gov. They interfere with both the induction and signaling pathways of IFN asm.orgmdpi.comnih.gov.

The V protein is considered a major antagonist of the type I IFN pathway asm.orgmdpi.comnih.govasm.org. It interferes with the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway, a key component of the IFN response nih.govnih.govmdpi.comasm.org. The V protein forms complexes with JAK1 and Tyrosine kinase 2 (TYK2), inhibiting their phosphorylation and subsequent activation of STAT transcription factors (STAT1 and STAT2) uniprot.orgnih.govnih.govasm.orgpasteur.fruniprot.org. It directly interacts with STAT1 and STAT2, preventing their nuclear translocation upon IFN stimulation uniprot.orgnih.govasm.orgpasteur.fruniprot.org. The interaction between the C-terminal region of V and STAT2 is reported to be stronger than that between the N-terminal region of V and STAT1 asm.org. MeV-V can also disrupt preassembled interferon-stimulated gene factor 3 (ISGF3) by displacing STAT2 from its complex with IRF9 uniprot.orgasm.orguniprot.org.

Furthermore, the V protein interferes with the activation of retinoic-acid-inducible gene I (RIG-I)-like receptors (RLRs), such as MDA5 and LGP2, which are crucial for sensing viral RNA uniprot.orgnih.govmdpi.comnih.govuniprot.org. MeV-V interacts with MDA5 and LGP2 through its carboxy-terminal domain, hampering RIG-I activation and subsequent IFN-I production uniprot.orgnih.govmdpi.comuniprot.org. It can also block PP1-mediated dephosphorylation of MDA5, further inhibiting its activation uniprot.orgnih.govuniprot.org. The V protein also interacts with the NF-κB p65 subunit, retaining it in the cytoplasm and preventing NF-κB-dependent gene expression uniprot.orgnih.govnih.govuniprot.orgfrontiersin.org. Additionally, MeV-V interacts with TRIM25, disrupting TRIM25-mediated ubiquitination of RIG-I uniprot.orgnih.gov. The V protein has also been shown to interact with components of the inflammasome, such as NLRP3, inhibiting IL-1β secretion asm.orgnih.gov.

The C protein also contributes to counteracting host responses, although its mechanisms can differ from those of the V protein asm.orgresearchgate.net. While some studies initially suggested the C protein directly inhibited the JAK/STAT pathway, more recent findings indicate its primary role in IFN antagonism is indirect, largely through regulating viral RNA synthesis asm.orgresearchgate.netnih.govresearchgate.netasm.orgbiorxiv.orgpnas.org. By modulating viral RNA synthesis, the C protein prevents the excessive production of immunostimulatory double-stranded RNA (dsRNA), which would otherwise activate innate immune sensors like RIG-I and MDA5, leading to IFN induction asm.orgresearchgate.netnih.govasm.orgbiorxiv.org. C-deficient viruses generate high levels of DI RNA, which are potent activators of dsRNA-mediated immune responses researchgate.netnih.gov. The C protein's role in improving polymerase processivity and accuracy is thought to be key to this regulation of viral RNA synthesis and subsequent suppression of IFN induction nih.govasm.orgnih.govresearchgate.net.

However, the C protein also has more direct roles in counteracting host responses. It has been shown to interfere with IFN-β transcription in the nucleus nih.govnih.gov. Wild-type MeV C protein can counteract the promoter of IFN-β in the nucleus without inhibiting IRF-3 activation mdpi.comnih.gov. The C protein has also been reported to preferentially bind to phosphorylated STAT1 and suppress STAT1 dimer formation, thereby suppressing the IFN-γ signaling pathway nih.gov. Recent proteomic analysis indicates that the MeV C protein specifically interacts with the p65/iASPP/p53 protein complex, which controls both cell death and innate immunity pathways biorxiv.orgbiorxiv.orgpasteur.frresearchgate.netproteomexchange.org. The C protein has also been implicated in modulating PKR-mediated mitogen-activated protein kinase and NF-κB activation frontiersin.org.

Key Host Factors Targeted by MeV Non-Structural Proteins

Viral ProteinTargeted Host Factor/PathwayEffectReferences
V ProteinJAK1, TYK2Inhibition of phosphorylation/activation uniprot.orgnih.govnih.govasm.orgpasteur.fruniprot.org
V ProteinSTAT1, STAT2Inhibition of nuclear translocation, direct interaction, disruption of ISGF3 uniprot.orgnih.govnih.govasm.orgpasteur.fruniprot.org
V ProteinMDA5, LGP2Interference with activation uniprot.orgnih.govmdpi.comnih.govuniprot.org
V ProteinPP1α/γPrevention of MDA5 dephosphorylation uniprot.orgnih.govuniprot.org
V ProteinNF-κB (p65 subunit)Retention in cytoplasm, prevention of nuclear translocation uniprot.orgnih.govnih.govuniprot.orgfrontiersin.org
V ProteinTRIM25Disruption of RIG-I ubiquitination uniprot.orgnih.gov
V ProteinNLRP3 InflammasomeInhibition of IL-1β secretion asm.orgnih.gov
V ProteinIRF7Inhibition of nuclear translocation uniprot.orgnih.govuniprot.org
V Proteinp53, p73Interaction, potential link to apoptosis pathway biorxiv.orgresearchgate.netfrontiersin.orgresearchgate.net
C ProteinViral RNA SynthesisRegulation, prevention of excessive dsRNA production asm.orgresearchgate.netnih.govasm.orgnih.govresearchgate.netasm.orgbiorxiv.orgpnas.org
C ProteinIFN-β TranscriptionInterference in the nucleus nih.govnih.gov
C ProteinSTAT1 (phosphorylated)Binding, suppression of dimerization (IFN-γ pathway) nih.gov
C Proteinp65/iASPP/p53 complexSpecific interaction, control of cell death and innate immunity biorxiv.orgbiorxiv.orgpasteur.frresearchgate.netproteomexchange.org
C ProteinPKRModulation of activation biorxiv.orgfrontiersin.org
C ProteinIRGMInteraction, induction of autophagy mdpi.com
C ProteinSHCBP1Recruitment to polymerase complex mdpi.com

Compound Names and PubChem CIDs

Interactions and Complexes of Mev Proteins

Viral Protein-Protein Interaction Networks

Interactions among MeV-encoded proteins are fundamental to the formation of functional viral machinery and the assembly of new virions.

H-F Protein Complex Formation and Function

Measles virus entry into host cells is mediated by two viral envelope glycoproteins, the hemagglutinin (H) protein and the fusion (F) protein plos.orgmdpi.comnih.gov. The H protein is responsible for binding to specific host cell receptors, which in turn triggers conformational changes in the F protein. These changes lead to the fusion of the viral envelope with the host cell membrane, allowing the viral ribonucleoprotein complex to enter the cytoplasm plos.orgmdpi.commdpi.comnih.gov. The H and F proteins form a complex on the viral surface, described as a hetero-oligomer consisting of tetrameric H and trimeric F glycoproteins plos.orgmdpi.com. The stalk regions of the H protein are involved in determining the specificity of F protein triggering and mediate the interaction between H and F plos.org. For protein-using paramyxoviruses like MeV, the strength of the H-F interaction is inversely related to fusion activity, suggesting that dissociation of F from H upon receptor binding is a necessary step for membrane fusion to occur mdpi.com.

L-P-N Polymerase Complex and Ribonucleoprotein (RNP) Interactions

Viral RNA synthesis (transcription and replication) is carried out by the RNA-dependent RNA polymerase complex, which is composed of the large protein (L) and its essential cofactor, the phosphoprotein (P) nih.gov. This polymerase complex associates with the viral genome, which is encapsidated by the nucleoprotein (N), forming the ribonucleoprotein (RNP) complex nih.govmdpi.comresearchgate.net. The L protein possesses the enzymatic activities required for nucleotide polymerization, capping, and polyadenylation of viral mRNAs, while the P protein acts as an essential cofactor for these functions nih.gov. The P protein directly interacts with the C-terminal tail (N_TAIL) of the N protein, and the L protein associates with the nucleocapsid indirectly through its interaction with the P protein nih.govresearchgate.net. This interaction allows the L-P complex to load onto the N-encapsidated viral RNA genome to initiate RNA synthesis researchgate.net. Studies indicate that P tetramers interact with the L protein and recruit the N-RNA template researchgate.net. The proteins involved in the MeV replicative complex, particularly N and P, contain large intrinsically disordered regions (IDRs) researchgate.netnih.gov. The structure of the N-RNA-P triple complex has been studied, providing insights that could potentially be used for designing therapeutics to disrupt the attachment of the L/P polymerase to its template researchgate.net.

Matrix Protein Interactions with Viral Envelope Glycoproteins and Nucleocapsid

The matrix (M) protein plays a crucial role in MeV assembly by bridging the ribonucleoprotein complex and the viral envelope glycoproteins nih.govembopress.orgasm.org. The M protein interacts directly with the nucleocapsid protein (N), and specific leucine (B10760876) residues at the carboxyl terminus of the N protein are critical for this interaction nih.gov. The interaction between N and M proteins can lead to the redistribution of the N protein within the infected cell nih.gov. The M protein also interacts with the cytoplasmic domains of the viral envelope glycoproteins, H and F nih.govembopress.orgasm.org. The M protein is thought to associate with the inner surface of the plasma membrane and directly interact with the cytoplasmic domains of H and F glycoproteins and the RNP complex asm.org. Electron cryotomography studies have revealed that the M protein forms helical structures that coat the helical ribonucleocapsid within intact virions, rather than forming a layer beneath the viral membrane as previously thought. This suggests a tight interaction between M and the RNP in the cytoplasm nih.gov. The matrix-covered ribonucleocapsids are then transported to the plasma membrane, where the M protein interacts with the envelope glycoproteins during the budding process nih.gov. The M protein can also modulate the fusogenic capacity of the viral envelope glycoproteins and is involved in their intrinsic sorting and the apical release of virions embopress.orgasm.org. Furthermore, the M protein has been shown to downregulate viral RNA synthesis through its interaction with the nucleocapsid protein asm.org.

Viral Protein-Host Factor Interactions

MeV proteins interact with a variety of host cellular factors to gain entry into cells, replicate, and evade the host immune response.

Receptor Binding Mechanisms (SLAMF1, CD46, Nectin-4)

Entry of MeV into host cells is initiated by the binding of the viral hemagglutinin (H) protein to specific cellular receptors on the host cell surface mdpi.comnih.govmdpi.comnih.gov. Wild-type measles virus primarily utilizes the signaling lymphocyte activation molecule family member 1 (SLAMF1), also known as CD150, which is expressed on various immune cells, including activated B and T cells, dendritic cells, and monocytes nih.govmdpi.comnih.govmdpi.combham.ac.uk. Wild-type virus also uses Nectin-4 (PVRL4), an adherens junction protein found on the basal surfaces of polarized epithelial cells in the airways, as a secondary exit receptor mdpi.comnih.govmdpi.combham.ac.ukresearchgate.net. Laboratory-adapted and vaccine strains of MeV have acquired the ability to use membrane cofactor protein (CD46), a widely expressed complement regulatory protein, as a receptor nih.govmdpi.comnih.govresearchgate.netexplorationpub.com. The binding of the H protein to its receptor triggers conformational changes in the fusion (F) protein, leading to membrane fusion and viral entry mdpi.commdpi.comnih.gov. The H protein exists as disulfide-linked dimers that can associate into tetramers on the viral surface mdpi.com. The globular head domain of the H ectodomain has a six-bladed β-propeller structure, with specific regions involved in receptor binding mdpi.comresearchgate.net. Amino acid residues within the H protein that are critical for binding to each of the three receptors have been identified through structural studies and site-directed mutagenesis mdpi.comnih.gov. For example, residues F484, Y541, and Y543 in the H protein are important for binding to all three receptors, while other residues are specific to binding to SLAMF1, CD46, or Nectin-4 nih.gov. The binding sites for these receptors on the H protein are partially overlapping, with a stronger overlap observed between the binding footprints of Nectin-4 and CD46 mdpi.com.

Interference with Host Gene Expression and Signaling Pathways

Measles virus has developed strategies to interfere with the host innate immune response, particularly the interferon (IFN) system asm.orgnih.govgenome.jpgenome.jpmdpi.com. The viral V and C proteins are key virulence factors that suppress innate immunity by inhibiting signaling pathways involved in type I IFN induction and the JAK/STAT pathway, which is crucial for the expression of interferon-stimulated genes (ISGs) genome.jpgenome.jp. The V protein can interfere with transcriptional responses induced by IFN-alpha, beta, and gamma, as well as signaling mediated by interleukin-6 (IL-6) and the tyrosine kinase v-Src nih.gov. The V protein interacts with STAT1 and STAT2 proteins, impairing signal transduction nih.govmdpi.com. Both the N-terminal and C-terminal regions of the V protein are involved in interactions with JAK-1, STAT-1, and STAT-2 mdpi.com. The P protein inhibits the phosphorylation and nuclear translocation of STAT-1, while the C protein prevents the dimerization of phosphorylated STAT-1 mdpi.com. The N protein can also prevent the nuclear migration of STAT-1 and STAT-2 mdpi.com. The V protein further interferes with the IFN induction pathway by blocking the function of the host sensor MDA5 asm.org. The C protein regulates viral RNA synthesis, which indirectly contributes to suppressing the IFN induction pathway asm.org. Both the C and V proteins are necessary for MeV to effectively circumvent the host IFN response asm.org. Although MeV infection can activate IFN-induced STAT pathways, the V protein's interference mechanisms counteract this activation nih.gov. The P, V, and C proteins can also bind to and inhibit NF-κB-dependent gene expression, with the V protein specifically interacting with p65 subunits of NF-κB mdpi.com. While the N protein can positively activate IRF-3 and promote IFN-beta production, other viral proteins counteract this response mdpi.com. The N protein, when liberated from infected cells and interacting with Fc-gamma receptors (Fc-gamma R), can inhibit IL-12 synthesis in dendritic cells, contributing to immunosuppression genome.jp. Other reported interactions include the MeV N protein inhibiting host translation by binding to eIF3-p40, the P protein suppressing Toll-like receptor signaling by up-regulating A20, and the V protein inhibiting the p53 family member p73 genome.jpgenome.jp. Hsp72 is also noted as a host determinant of measles virus neurovirulence genome.jp.

MeV Protein Modulation of Host Protein Phosphorylation (e.g., PP5, Sp1, c-Myc)

Measles virus (MeV) infection significantly impacts host cellular functions, in part by modulating host protein phosphorylation pathways. A key mechanism identified involves the inactivation of cellular protein phosphatase 5 (PP5), a serine/threonine phosphatase. nih.govasm.orgnih.govresearchgate.netasm.org PP5 is known to be involved in regulating various cellular processes, including stress response, proliferation, apoptosis, and DNA repair, and its activity can be modulated by interactions with proteins like Hsp90. nih.govembopress.orgresearchgate.net

Research indicates that MeV infection leads to the inactivation of PP5, which consequently affects the activity of downstream proteins, notably DNA-dependent protein kinase (DNA-PK). nih.govasm.orgnih.govasm.org Inactivated DNA-PK results in reduced phosphorylation levels of the transcription factor Sp1 and promotes the degradation of the transcription factor c-Myc. nih.govasm.orgnih.govresearchgate.netasm.org This cascade ultimately contributes to the comprehensive downregulation of numerous housekeeping genes observed during the late stage of MeV infection in epithelial cells. nih.govasm.orgnih.govresearchgate.net The intracellular accumulation of viral nucleocapsid has been shown to inactivate PP5 and subsequent downstream responses. nih.govasm.orgnih.govresearchgate.net

Sp1 is a transcription factor that regulates the expression of a large number of genes involved in processes such as cell growth, apoptosis, differentiation, and immune responses, binding to GC-rich motifs in gene promoters. nih.govmdpi.comuniprot.org Its activity is subject to extensive post-translational modifications, including phosphorylation. nih.govmdpi.comuniprot.org MeV-induced inactivation of PP5 leads to altered Sp1 phosphorylation levels, reducing its binding activity and contributing to transcriptional downregulation. nih.govasm.org

c-Myc is a transcription factor that plays a critical role in regulating cell growth, proliferation, and apoptosis. mdpi.comfrontiersin.orgoup.com Its protein levels are tightly controlled, largely through ubiquitination and proteasomal degradation, which is influenced by phosphorylation at specific residues like Threonine 58 (T58) and Serine 62 (S62). mdpi.comaacrjournals.orgpnas.orgnih.gov While phosphorylation at S62 can stabilize c-Myc, subsequent phosphorylation at T58 often signals for its degradation. pnas.orgnih.gov MeV infection, through the inactivation of PP5 and subsequent DNA-PK inactivation, induces the degradation of c-Myc via the proteasomal pathway. asm.org This reduction in c-Myc levels leads to decreased transcription activity of genes regulated by c-Myc. asm.org

The model proposed suggests that the accumulation of viral nucleocapsid protein within the infected cell triggers the inactivation of PP5. asm.org This inactivation leads to the autophosphorylation and subsequent inactivation of DNA-PKcs. asm.org The downstream effects include a reduction in Sp1 phosphorylation and the degradation of c-Myc, both of which result in their inactivation and the consequent downregulation of housekeeping genes in certain cell types. asm.org This mechanism highlights a novel strategy employed by MeV to disrupt host cellular functions and facilitate viral replication. nih.govasm.orgnih.govresearchgate.net

While specific quantitative data tables detailing the exact phosphorylation levels or binding affinities modulated by MeV proteins concerning PP5, Sp1, and c-Myc across various time points or conditions were not consistently presented in a format suitable for direct extraction and tabular representation from the search results, the qualitative findings clearly demonstrate a significant impact of MeV infection on the phosphorylation status and activity of these key host proteins through the described PP5-dependent pathway.

Regulation of Mev Protein Function

Viral Gene Expression Strategies

The MeV genome serves as the template for both transcription and replication, processes carried out by the viral RdRp complex, which consists of the L and P proteins in association with the N-RNA complex. wikipedia.orgfrontiersin.org Viral gene expression in MeV, like other paramyxoviruses, follows a specific strategy involving sequential transcription of genes from the 3' end of the genome.

Transcriptional and Translational Control

Transcription of the MeV genome is a sequential process, starting with a leader sequence followed by the genes encoding N, P, M, F, H, and L proteins. frontiersin.org The viral polymerase initiates transcription at the 3' end of the genome and proceeds through each gene, terminating and re-initiating at conserved gene start (GS) and gene end (GE) signals separated by intergenic (IG) sequences. asm.orgresearchgate.net This sequential transcription results in a gradient of mRNA abundance, with genes closer to the 3' end (like N) being transcribed at higher levels than those at the 5' end (like L). frontiersin.org

Translational control in MeV-infected cells involves both cap-dependent and potentially alternative mechanisms. While MeV mRNAs are capped by the L protein and are believed to be translated in a cap-dependent manner, the virus also employs strategies to ensure efficient translation of its own messages while potentially modulating host protein synthesis. frontiersin.orgnih.gov For instance, the nucleoprotein (N) of MeV has been shown to inhibit host translation by binding to the eIF3-p40 subunit, suggesting a mechanism for preferential viral protein synthesis. nih.gov The efficient expression of the N protein is particularly important as it is the most abundant viral protein synthesized during infection and is necessary for viral genome replication and mRNA transcription. frontiersin.org

The phosphoprotein (P) plays a critical role in regulating viral transcription and replication by acting as a cofactor for the L protein and associating with the nucleoprotein-RNA complex. frontiersin.orgnih.govuniprot.org The coiled-coil multimerization domain of the P protein is required for gene expression, and its cohesiveness finely tunes viral gene expression. ens-lyon.fr

Role of Untranslated Regions (UTRs) in Gene Expression

Untranslated regions (UTRs) located at the 5' and 3' ends of viral mRNAs play significant roles in regulating gene expression at both transcriptional and translational levels. nih.gov In MeV, the M and F genes are characterized by unusually long UTRs. asm.orgnih.gov Specifically, the M mRNA has a 426-nucleotide-long 3' UTR, and the F mRNA has a 583-nucleotide-long 5' UTR. asm.orgnih.gov

Studies have shown that these long UTRs, while not strictly essential for MeV replication, regulate viral replication and cytopathogenicity by modulating the production of the M and F proteins. asm.orgnih.gov The long 3' UTR of the M mRNA can increase M protein production, thereby promoting virus replication. nih.gov Conversely, the long 5' UTR of the F mRNA has been found to decrease F protein production, which inhibits replication but can reduce cytopathogenicity. nih.gov This suggests that the UTRs influence protein expression levels, potentially through effects on mRNA stability, translation efficiency, or interactions with regulatory factors. nih.govnih.govbiorxiv.orgmdpi.com

Post-Translational Modifications of MeV Proteins

Post-translational modifications (PTMs) are crucial for regulating the function, localization, and interactions of MeV proteins. These modifications can impact viral assembly, budding, and the ability of the virus to evade host immune responses.

Cleavage and Activation (e.g., F protein)

The MeV fusion (F) protein is a critical envelope glycoprotein (B1211001) responsible for mediating the fusion of the viral envelope with the host cell membrane, a necessary step for viral entry. wikipedia.orguniprot.org The F protein is synthesized as an inactive precursor, F0, which must undergo proteolytic cleavage by cellular proteases to become functionally active. pnas.orgnih.govpsu.edu This cleavage event is essential for the F protein to adopt the conformation required for membrane fusion. mdpi.com

For MeV, the major cellular enzyme responsible for cleaving the F0 precursor into the active F1 and F2 subunits is furin, a ubiquitous subtilisin-like cellular endoprotease. nih.govpsu.edu This cleavage typically occurs during the transport of the F protein through the trans-Golgi network. nih.govpsu.edu The activated F protein, composed of the disulfide-linked F1 and F2 subunits, can then induce membrane fusion at the plasma membrane at neutral pH. uniprot.org Engineered modifications to the F protein cleavage site, for example, to make it activatable by specific proteases like matrix metalloproteinases (MMPs) found in the tumor microenvironment, have been explored in the context of oncolytic MeV strategies. researchgate.net

Phosphorylation (e.g., P protein)

Phosphorylation is a significant post-translational modification that affects the activity of several MeV proteins, particularly the phosphoprotein (P) and the nucleoprotein (N). nih.govnih.govmdpi.com

The MeV P protein is a key component of the viral RNA polymerase complex and is known to be phosphorylated by cellular kinases, such as casein kinase II, and potentially other unidentified kinases. mdpi.com Phosphorylation of the P protein has been shown to inversely correlate with viral transcriptional activity. nih.govresearchgate.net Specifically, strong phosphorylation at serine residues S86 and S151 of the P protein can downregulate viral transcriptional activity. nih.govresearchgate.netscite.ai This suggests that changes in the phosphorylation status of the P protein are involved in regulating viral transcription. nih.gov

The nucleoprotein (N) is also a phosphoprotein, with major phosphorylation sites identified at S479 and S510. nih.gov Phosphorylation of the N protein can affect viral growth by influencing gene expression and genomic RNA stability. nih.gov While phosphorylation of the P protein generally downregulates transcription, phosphorylation of the N protein, particularly at S479 and S510, has been reported to increase MeV RNA synthesis in a minigenome expression system. mdpi.com The interaction between the N and P proteins can also influence their phosphorylation status and, consequently, viral RNA synthesis. nih.gov

Mechanistic Insights into Mev Pathogenesis and Immune Evasion Mediated by Mev Proteins

Molecular Basis of Immunosuppression

MeV infection is characterized by a profound, albeit transient, immunosuppression that increases susceptibility to secondary infections, contributing significantly to measles-associated morbidity and mortality. researchgate.netingentaconnect.com This immunosuppression is a complex process involving the direct infection of immune cells and indirect mechanisms that impair immune cell function. researchgate.netingentaconnect.com

MeV primarily targets immune cells expressing the signaling lymphocytic activation molecule (SLAMF1 or CD150), including lymphocytes, dendritic cells (DCs), and macrophages. nih.govfrontiersin.orgasm.org The interaction of the MeV H protein with CD150 is crucial for entry into these cells. nih.govfrontiersin.orgmdpi.com Infection leads to a marked lymphopenia and impairs the proliferative response of lymphocytes to stimuli. researchgate.netasm.org While direct infection and cell loss contribute, indirect mechanisms, such as the deregulation of cytokines and alterations in cell-contact mediated signaling, also play a significant role in the observed immunosuppression. researchgate.netingentaconnect.com

Several MeV proteins are implicated in hindering immune functions. The H, F, N, and the non-structural V and C proteins have all been suggested to contribute to immunosuppression. researchgate.net For instance, the nucleoprotein (N) has been shown to suppress B and T cell proliferation through interactions with host receptors. researchgate.net

Mechanisms of Viral Spread within the Host

MeV is a highly contagious virus that spreads efficiently within the host, primarily through direct cell-to-cell transmission. nih.govasm.org Following initial infection of immune cells in the airways, the virus disseminates to lymphoid tissues, where it undergoes massive amplification in CD150-expressing lymphocytes. asm.orgnih.gov Infected immune cells then traffic the virus to various organs, including the respiratory tract epithelium and potentially the central nervous system (CNS). asm.orgfrontiersin.org

Cell-to-Cell Transmission Mechanisms

MeV spread within tissues is largely cell-associated, with limited release of free virus particles. nih.govasm.orgnih.gov This cell-to-cell transmission offers advantages such as increased efficiency, speed, and evasion of antibody-mediated neutralization. nih.gov

The process of cell-to-cell spread is mediated by the viral fusion (F) and hemagglutinin (H) proteins. The H protein binds to cellular receptors (CD150 on immune cells and Nectin-4 on epithelial cells), triggering conformational changes in the F protein that lead to the fusion of the viral envelope with the target cell membrane or the fusion of infected cell membranes with adjacent uninfected cells, forming syncytia. explorationpub.combiorxiv.orgscilit.com In epithelial cells, MeV utilizes Nectin-4, which is expressed at adherens junctions, facilitating efficient transfer from infected immune cells to epithelial cells via cell-to-cell contacts. frontiersin.orgnih.gov Studies in human airway epithelial cells have shown rapid movement of viral ribonucleoprotein (RNP) complexes between cells, suggesting the formation of intercellular membrane pores that facilitate direct spread. nih.govasm.org

Neurotropism and Central Nervous System (CNS) Invasion

While measles is primarily a systemic infection, MeV can invade the CNS, leading to severe neurological complications such as measles inclusion body encephalitis (MIBE) and subacute sclerosing panencephalitis (SSPE). nih.govmdpi.comasm.org The mechanisms by which MeV enters and spreads within the CNS are not fully understood, but viral proteins, particularly the F protein, play a critical role. mdpi.comasm.org

Mutations in the F protein, particularly in the heptad repeat domain (HRC), have been associated with hyperfusogenicity and are frequently observed in MeV strains isolated from patients with CNS complications. mdpi.comasm.orgresearchgate.net These hyperfusogenic F variants can mediate cell fusion even in the absence of known MeV receptors like CD150 and Nectin-4, which are not widely expressed in the brain. biorxiv.orgscilit.com This altered fusion mechanism allows the virus to spread efficiently between neuronal cells and other CNS cell types by utilizing alternative host factors, such as cell adhesion molecule 1 (CADM1) and CADM2, as fusion-triggering molecules. scilit.com The matrix (M) protein has also been implicated in MeV neuroadaptation and pathogenesis in the CNS. mdpi.comresearchgate.net

Viral Strategies for Counteracting Host Antiviral Responses

MeV has evolved sophisticated strategies to counteract the host innate and adaptive immune responses, particularly the interferon (IFN) system. Several MeV proteins, including the non-structural V and C proteins and structural proteins like N, P, and M, are involved in antagonizing antiviral pathways. nih.govresearchgate.netnih.gov

Disruption of Interferon Signaling

The IFN system is a primary defense against viral infections, involving the induction of type I IFNs (IFN-α/β) and the subsequent activation of Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling, leading to the expression of antiviral interferon-stimulated genes (ISGs). nih.govnih.gov MeV proteins efficiently disrupt this pathway at multiple levels.

The V and C proteins are major antagonists of IFN production and signaling. The V protein interferes with the recognition of viral RNA by pattern recognition receptors (PRRs) like MDA5 and LGP2. nih.gov It also inhibits the activation and transcriptional activity of interferon regulatory factors (IRF3 and IRF7) by interacting with them. nih.gov Furthermore, the V protein binds to IκB kinase α (IKKα) to downregulate the phosphorylation of IRF7 and interacts with and suppresses NLRP3 inflammasome-mediated IL-1β secretion. nih.govfrontiersin.org

The V and P proteins inhibit the JAK/STAT signaling pathway by targeting STAT proteins. The V protein can block the nuclear translocation of STAT1 and STAT2 and has been shown to disrupt preassembled interferon-stimulated gene factor 3 (ISGF3) complexes. nih.govfrontiersin.org The P protein also contributes to inhibiting the phosphorylation and nuclear translocation of STAT1. nih.gov The C protein can interfere with IFN-β transcription and block the dimerization of phosphorylated STAT1. nih.gov The nuclear localization of the C protein is particularly important for its ability to downregulate IFN-β production, and mutations affecting this localization in vaccine strains contribute to their attenuation. nih.govfrontiersin.org

The P, V, and C proteins can also bind and inhibit NF-κB-dependent gene expression, further suppressing the production of IFNs and cytokines. nih.govfrontiersin.org

Inhibition of Host Transcription and Gene Expression

Beyond directly targeting IFN signaling components, MeV employs strategies to broadly inhibit host cell transcription and protein synthesis, creating a more favorable environment for viral replication.

The MeV matrix (M) protein has been shown to localize to the nucleus of infected cells and can inhibit host cell transcription. nih.govresearchgate.net Studies using transient expression of M protein demonstrated its ability to bind to nuclear factors and inhibit in vitro transcription in a dose-dependent manner. nih.govresearchgate.net This inhibition of host transcription by the M protein may play a role early in infection. nih.gov

MeV infection can also lead to a comprehensive downregulation of housekeeping genes in epithelial cells. asm.org This phenomenon is associated with the inactivation of cellular protein phosphatase 5 (PP5) by MeV infection, which consequently affects the activity of DNA-dependent protein kinase and leads to reduced Sp1 phosphorylation levels and c-Myc degradation. asm.org The intracellular accumulation of the viral nucleocapsid protein has been implicated in the inactivation of PP5. asm.org This broad suppression of host gene expression contributes to the collapse of host cellular functions. asm.org Furthermore, MeV infection can induce the suppression of cap-dependent translation of host proteins, while viral mRNAs are preferentially translated, a process potentially facilitated by elements in the viral mRNA, such as the 5' untranslated region (UTR) of the nucleocapsid (N) mRNA. frontiersin.org

Data Tables

While specific quantitative data points (e.g., protein interaction affinities, precise fold changes in gene expression) were not consistently available across sources in a format suitable for comprehensive data tables without further synthesis or interpretation beyond the scope of this task, the research findings describe various protein-protein interactions and their functional consequences. Below is a summary of key MeV protein interactions and their effects on host pathways as described in the text.

This compoundInteracting Host Factor/PathwayEffectSection Ref.
HCD150 (SLAMF1), Nectin-4, TLR2Receptor binding, entry, immune cell activation, increased CD150 expr.2.1, 2.2.1
FHost cell membraneMembrane fusion, cell-to-cell spread, CNS invasion (mutations)2.2.1, 2.2.2
NIRF3, Host receptors (NR, FcγRIIB), PP5Activates IRF3, suppresses B/T cell proliferation, inactivates PP56.3.1, 6.1, 6.3.2
PSTAT1, IRF3, L protein, N proteinInhibits STAT1 phosphorylation, cofactor for RdRP, interacts with N6.3.1, Intro
MNuclear factors, ChromatinInhibits host transcription, virus assembly, cytopathogenesis6.3.2, Intro
VMDA5, LGP2, IRF3, IRF7, IKKα, NLRP3, STAT1, STAT2, p65 (NF-κB)Inhibits PRR signaling, inhibits IRF activity, suppresses inflammasome, blocks STAT nuclear translocation, inhibits NF-κB6.3.1, 6.1
CIFN-β promoter, STAT1, SHCBP1, RNP complexInhibits IFN-β transcription, blocks STAT1 dimerization, modulates viral RNA synthesis6.3.1, Intro

Compound Names and PubChem CIDs

Advanced Research Methodologies for Mev Protein Studies

Structural Biology Approaches

Structural biology techniques provide high-resolution information about the three-dimensional arrangement of atoms within MeV proteins and their complexes. This structural data is fundamental to understanding protein function and interaction interfaces.

X-ray Crystallography of MeV Proteins and Complexes

X-ray crystallography is a powerful technique used to determine the atomic structure of proteins by analyzing the diffraction pattern of X-rays passing through a protein crystal. This method has been applied to study various MeV proteins and their domains.

For instance, X-ray crystallographic analysis has been instrumental in revealing the three-dimensional structure of the measles virus attachment protein, hemagglutinin (H). jst.go.jpnih.gov Structural information derived from crystallography helps in understanding how the MeV hemagglutinin interacts with various cellular receptors. jst.go.jpnih.gov The technique has also been used to study the crystal structure of the trimer core from the MeV fusion (F) protein, specifically focusing on the heptad-repeat regions (HR1 and HR2) which form a stable helical trimer after membrane fusion. iucr.org Crystals of the MeV F protein 2-Helix protein (containing HR1 and HR2) have been obtained, allowing for data collection at resolutions as high as 1.9 Å. iucr.org

X-ray diffraction has also been employed to determine the structure of the MeV nucleoprotein (N) core in complex with an N-terminal region of the phosphoprotein (P). nih.govfrontiersin.org Specifically, the structure of an N0-P chimeric protein, formed by fusing an N-binding peptide from P (P1-48) to an N0 fragment (N021-408), was solved at a resolution of 2.7 Å. nih.gov This structure provides molecular details of the conserved N0-P interface, explaining how P chaperones N0 and prevents its self-assembly and binding to cellular RNA. nih.gov

Cryo-Electron Microscopy for Viral Particle and Protein Complex Analysis

Cryo-electron microscopy (cryo-EM) allows for the visualization of biological samples in a near-native hydrated state, making it suitable for studying large and flexible structures like viral particles and protein complexes.

Cryo-EM has been used to characterize the 3D ultrastructure of intact MeV virions. pnas.org Studies combining electron cryotomography with subvolume averaging have shown that the matrix (M) protein forms helices coating the helical ribonucleocapsid (RNP) within intact virions. pnas.org This contrasts with previous assumptions that the M protein coated the inner leaflet of the viral membrane. pnas.org

Cryo-EM is also valuable for determining the structures of large MeV protein complexes, particularly those that are difficult to crystallize. For example, cryo-EM has been used to determine the structure of the helical nucleocapsid formed by the folded domain of the MeV nucleoprotein encapsidating RNA at a resolution of 4.3 angstroms. nih.gov This near-atomic structure provides insights into the mechanism of helical polymerization of negative-strand RNA virus nucleocapsids and the mode of nucleoprotein-RNA interaction. nih.gov More recently, cryo-EM structures of distinct MeV polymerase complexes, specifically the large protein (L) in complex with the phosphoprotein (P) (L-P and L-P-C complexes), have been determined. rcsb.orgebi.ac.uk These structures reveal the architecture and molecular details of the MeV polymerase machinery, which is crucial for viral replication and transcription. rcsb.org The Lfull-P-C complex structure, determined by cryo-EM, shows how the C protein dimer binds to the cleft between the RdRp and flexible domains of the L protein. ebi.ac.uk

Biochemical and Biophysical Characterization

Biochemical and biophysical methods are essential for quantifying MeV proteins, studying their interactions, and analyzing their activities in controlled environments.

Protein Quantitation Assays (e.g., Bradford, Lowry, BCA) for Protein Preparation

Accurate determination of protein concentration is a critical step in various biochemical and structural studies, including the preparation of MeV proteins and complexes. Common colorimetric assays are widely used for this purpose.

The Bradford, Lowry, and Bicinchoninic Acid (BCA) assays are among the most common methods for total protein quantification. researchgate.netnih.gov These methods are generally sensitive, simple, inexpensive, and reproducible, and are available as standardized commercial kits. nih.gov They rely on a color signal whose intensity correlates with the total protein quantity, measured spectrophotometrically. nih.gov

The Bradford assay is a popular, simple, rapid, inexpensive, and sensitive assay based on the binding of Coomassie brilliant blue G-250 dye to proteins. nih.gov The Lowry and BCA assays rely on the reduction of copper ions by peptide bonds. nih.gov While useful for total protein quantification, these methods have limitations. They detect all proteins in a sample, providing only an estimate for specific protein concentrations in unpurified or partially purified samples. nih.gov Additionally, their sensitivity can be affected by the presence of specific amino acids and certain interfering substances, such as detergents. researchgate.netnih.govthermofisher.com Despite these limitations, these assays are routinely used for quantifying protein samples, including viral proteins, particularly when establishing standard curves with a kit for unpurified proteins. allsheng.com

Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation, Yeast Two-Hybrid, Mass Spectrometry-based Proteomics)

Understanding how MeV proteins interact with each other and with host cellular proteins is crucial for deciphering the viral life cycle and identifying potential intervention points. Various techniques are employed to study these interactions.

Protein-protein interaction (PPI) studies can be conducted using in vitro, in vivo, and in silico methods. monash.edu In vitro methods include co-immunoprecipitation (co-IP), protein fragment complementation, and techniques like X-ray crystallography (which reveals interaction interfaces). monash.edu In vivo methods include the yeast two-hybrid (Y2H) system. monash.edu

Co-immunoprecipitation and Yeast Two-Hybrid assays have been used to identify interactions between MeV proteins and host factors. For example, the C-terminal domain of the MeV N protein has been shown to be essential for interaction with the M protein using Y2H and co-immunoprecipitation in mammalian cells. mdpi.com Many putative host factors involved in MeV RNA synthesis have also been identified via Y2H and co-immunoprecipitation. mdpi.com

Mass spectrometry-based proteomics is another powerful approach for identifying protein interaction partners. Strategies based on recombinant viruses expressing tagged viral proteins followed by affinity purification and bottom-up mass spectrometry analysis have been used to uncover host proteins interacting with MeV proteins, such as the MeV C protein. nih.govresearchgate.netresearchgate.net This approach allows for the identification of both direct and indirect protein partners during infection. researchgate.net For instance, proteomic analysis has revealed that the MeV C protein specifically interacts with the cellular p65–iASPP protein complex. nih.gov

Other techniques like protein complementation assay (PCA) and bioluminescence resonance energy transfer (BRET) have also been applied to determine direct protein interaction partners of MeV proteins. nih.govresearchgate.net

In Vitro Transcription/Replication Assays

In vitro transcription/replication assays are essential tools for studying the enzymatic activities of the MeV polymerase complex and the requirements for viral RNA synthesis. These assays reconstitute key steps of the viral life cycle in a controlled test tube environment.

These assays typically utilize ribonucleoprotein (RNP) complexes isolated from infected cells or reconstituted from purified viral proteins and a template RNA. asm.org The RNP complexes, composed of the L protein, P, and N, serve as the template for transcription and replication. asm.org When added to the reaction mixture with necessary substrates, these complexes can incorporate radio-labeled monophosphate into TCA-precipitable material, indicating RNA synthesis. asm.org

Plasmid-based MeV minireplicon systems are commonly used in intracellular replication assays to study the activity of the viral polymerase. asm.org These systems use a plasmid encoding a minigenome template and the necessary viral proteins (N, P, and L) to reconstitute transcription and replication within cells. asm.org Reporter genes, such as chloramphenicol (B1208) acetyltransferase (CAT) or luciferase, are often included in the minigenome to quantify polymerase activity by measuring reporter protein production or luminescence. asm.orgplos.org

Studies using these in vitro and minigenome assays have provided insights into the relative activities of polymerase proteins from different MeV strains. asm.org They have shown that minigenome replication and reporter gene transcription levels correlate with mRNA transcription levels. asm.org These assays are also used to explore the factors influencing transcription and replication, such as the binding strength between the P protein's X domain (XD) and the N protein's C-terminal region (NTAIL), which has been shown to modulate the re-initiation of MeV transcription at intergenic regions. plos.org

Cell-Based Fusion Assays

Cell-based fusion assays are critical for studying the function of the MeV fusion (F) and hemagglutinin (H) proteins, which are responsible for mediating the entry of the virus into host cells through membrane fusion. The H protein binds to host cell receptors, such as CD150 (SLAM) and nectin-4, triggering conformational changes in the F protein, which then drives the fusion of the viral envelope with the cell membrane. These assays typically involve co-expressing the MeV H and F proteins in cells and then quantifying the resulting cell-cell fusion (syncytia formation). Inhibitors targeting MeV-mediated fusion can be tested in these assays to evaluate their efficacy in blocking the fusion process.

Cellular and Molecular Biology Techniques

Various cellular and molecular biology techniques are fundamental to studying this compound expression, localization, and function.

Transient expression involves introducing plasmids encoding specific MeV proteins into cultured cells, allowing for the temporary production of these proteins. This technique is used to study the intrinsic properties of individual MeV proteins or combinations of proteins outside the context of a full viral infection. Localization studies, often performed in conjunction with transient expression, utilize techniques like immunofluorescence microscopy to determine where MeV proteins are located within the cell (e.g., cytoplasm, nucleus, plasma membrane, or specific organelles like inclusion bodies). For instance, the MeV nucleoprotein (N) has been shown to localize to cytoplasmic inclusion bodies, which are sites of viral RNA replication. Western blotting is commonly used to verify the expression levels of transiently transfected proteins.

Reverse genetics systems are powerful tools that allow researchers to generate infectious viruses from cloned cDNA copies of the viral genome. For negative-sense RNA viruses like MeV, this involves transfecting cells with plasmids encoding the full-length antigenome cDNA along with helper plasmids expressing the viral proteins necessary for replication and transcription (N, P, and L). This system enables the manipulation of the viral genome to introduce specific mutations into this compound-encoding genes. By rescuing viruses containing these modified genes, researchers can study the impact of specific amino acid changes or protein truncations on viral protein function, replication, pathogenesis, and the generation of engineered vaccines. Optimizing the transfection ratios of the helper plasmids (N, P, L) is crucial for efficient virus recovery.

Minigenome assays are a type of reverse genetics system used to study viral transcription and replication independently of the full viral life cycle. These assays involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) flanked by the viral leader and trailer sequences, mimicking a minimal viral genome. Crucially, plasmids expressing the MeV N, P, and L proteins are co-transfected to provide the necessary viral polymerase complex components in trans. The activity of the viral polymerase on the minigenome leads to the expression of the reporter gene, providing a quantitative measure of viral RNA synthesis (transcription and/or replication). Minigenome assays are valuable for dissecting the roles of individual MeV proteins and their interactions in viral gene expression and for screening antiviral compounds targeting the viral polymerase. Studies using minigenome assays have shown that the MeV matrix (M) protein can inhibit viral RNA synthesis, an effect mediated by its interaction with the N protein. The non-structural C and V proteins can also modulate viral RNA synthesis in minigenome assays.

Omics Approaches

'Omics' technologies, particularly proteomics, provide high-throughput methods for studying MeV proteins and their interactions on a global scale.

Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization of their interactions and modifications. Mass spectrometry-based proteomics is a key technique used to analyze the protein content of MeV virions or infected cells. This can reveal the viral proteins present during infection and identify host proteins that interact with MeV proteins. Techniques like affinity purification coupled with mass spectrometry (AP-MS) are used to isolate specific MeV proteins or protein complexes and identify their interacting partners in infected cells. This approach has been used to identify host protein partners of MeV proteins like the C and V proteins, shedding light on how these viral proteins manipulate cellular pathways. Proteomic analysis can also be used to study post-translational modifications of MeV proteins, such as phosphorylation, which can impact their function.

Example Research Finding (Proteomics): A study using affinity purification and shotgun proteomics identified host protein partners of the MeV C protein in different cell lines, revealing interactions with components of the p65/iASPP/p53 protein complex and highlighting the involvement of MeV-C in modulating immunity and cell death pathways.

Example Research Finding (Proteomics): Proteomic analysis of MeV-infected cells has shown that the cellular protein WDR5 is recruited to viral inclusion bodies and forms complexes with MeV replication proteins (N, P, L), indicating its role as a host factor enhancing MeV replication.

While the term "this compound" is sometimes used in the context of Multi-Epitope Vaccines, referring to a designed construct containing multiple epitopes from different proteins, within the context of the provided outline sections focusing on viral replication and cellular assays, "this compound" clearly refers to proteins of the Measles virus.

This compound Names and Corresponding PubChem CIDs

Finding direct PubChem CIDs for entire viral proteins can be challenging as PubChem primarily focuses on small molecules. However, entries often exist that link to protein sequences in databases like NCBI Protein. The following table lists key MeV proteins and relevant identifiers, prioritizing PubChem Protein entries where available, or linking to NCBI Protein accession numbers if a direct PubChem CID for the full protein is not readily found.

Compound NamePubChem CID (or NCBI Protein Accession)
Measles Virus Nucleoprotein (N)Search required
Measles Virus Phosphoprotein (P)Search required
Measles Virus Matrix Protein (M)Search required
Measles Virus Fusion Protein (F)Search required
Measles Virus Hemagglutinin (H)Search required
Measles Virus Large Protein (L)Search required
Measles Virus C ProteinSearch required
Measles Virus V ProteinSearch required
Measles Virus K ProteinSearch required

(Note: PubChem CIDs for large, complex proteins like those of MeV are not consistently available or are linked indirectly through sequence databases. The table above will be populated with the most relevant identifiers found.)Measles virus (MeV) is a significant human pathogen belonging to the Paramyxoviridae family. Its non-segmented, negative-sense RNA genome encodes several proteins essential for its replication cycle and pathogenesis. These proteins include the nucleoprotein (N), phosphoprotein (P), matrix protein (M), fusion protein (F), hemagglutinin (H), and the large protein (L), as well as non-structural proteins C and V, and sometimes K. Studying the function and interaction of these MeV proteins is crucial for understanding viral pathogenesis and developing effective countermeasures. Advanced research methodologies, ranging from cell-based assays to 'omics' approaches, are employed to dissect the roles of MeV proteins.

Research into MeV proteins utilizes a variety of sophisticated techniques to understand their functions, interactions, and impact on the host cell.

Cell-Based Fusion Assays

Cell-based fusion assays are critical for studying the function of the MeV fusion (F) and hemagglutinin (H) proteins, which are responsible for mediating the entry of the virus into host cells through membrane fusion. The H protein binds to host cell receptors, such as CD150 (SLAM) and nectin-4, triggering conformational changes in the F protein, which then drives the fusion of the viral envelope with the cell membrane. These assays typically involve co-expressing the MeV H and F proteins in cells and then quantifying the resulting cell-cell fusion (syncytia formation). Inhibitors targeting MeV-mediated fusion can be tested in these assays to evaluate their efficacy in blocking the fusion process.

Cellular and Molecular Biology Techniques

Various cellular and molecular biology techniques are fundamental to studying this compound expression, localization, and function.

Transient expression involves introducing plasmids encoding specific MeV proteins into cultured cells, allowing for the temporary production of these proteins. This technique is used to study the intrinsic properties of individual MeV proteins or combinations of proteins outside the context of a full viral infection. Localization studies, often performed in conjunction with transient expression, utilize techniques like immunofluorescence microscopy to determine where MeV proteins are located within the cell (e.g., cytoplasm, nucleus, plasma membrane, or specific organelles like inclusion bodies). For instance, the MeV nucleoprotein (N) has been shown to localize to cytoplasmic inclusion bodies, which are sites of viral RNA replication. Western blotting is commonly used to verify the expression levels of transiently transfected proteins.

Reverse genetics systems are powerful tools that allow researchers to generate infectious viruses from cloned cDNA copies of the viral genome. For negative-sense RNA viruses like MeV, this involves transfecting cells with plasmids encoding the full-length antigenome cDNA along with helper plasmids expressing the viral proteins necessary for replication and transcription (N, P, and L). This system enables the manipulation of the viral genome to introduce specific mutations into this compound-encoding genes. By rescuing viruses containing these modified genes, researchers can study the impact of specific amino acid changes or protein truncations on viral protein function, replication, and pathogenesis. Reverse genetics systems are also used in the generation of engineered vaccines. Optimizing the transfection ratios of the helper plasmids (N, P, L) is crucial for efficient virus recovery.

Minigenome assays are a type of reverse genetics system used to study viral transcription and replication independently of the full viral life cycle. These assays involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) flanked by the viral leader and trailer sequences, mimicking a minimal viral genome. Crucially, plasmids expressing the MeV N, P, and L proteins are co-transfected to provide the necessary viral polymerase complex components in trans. The activity of the viral polymerase on the minigenome leads to the expression of the reporter gene, providing a quantitative measure of viral RNA synthesis (transcription and/or replication). Minigenome assays are valuable for dissecting the roles of individual MeV proteins and their interactions in viral gene expression and for screening antiviral compounds targeting the viral polymerase. Studies using minigenome assays have shown that the MeV matrix (M) protein can inhibit viral RNA synthesis, an effect mediated by its interaction with the N protein. The non-structural C and V proteins can also modulate viral RNA synthesis in minigenome assays.

Reverse Genetics Systems for Mutagenesis and Functional Analysis

Omics Approaches

'Omics' technologies, particularly proteomics, provide high-throughput methods for studying MeV proteins and their interactions on a global scale.

Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization of their interactions and modifications. Mass spectrometry-based proteomics is a key technique used to analyze the protein content of MeV virions or infected cells. This can reveal the viral proteins present during infection and identify host proteins that interact with MeV proteins. Techniques like affinity purification coupled with mass spectrometry (AP-MS) are used to isolate specific MeV proteins or protein complexes and identify their interacting partners in infected cells. This approach has been used to identify host protein partners of MeV proteins like the C and V proteins, shedding light on how these viral proteins manipulate cellular pathways. Proteomic analysis can also be used to study post-translational modifications of MeV proteins, such as phosphorylation, which can impact their function.

Example Research Finding (Proteomics): A study using affinity purification and shotgun proteomics identified host protein partners of the MeV C protein in different cell lines, revealing interactions with components of the p65/iASPP/p53 protein complex and highlighting the involvement of MeV-C in modulating immunity and cell death pathways.

Example Research Finding (Proteomics): Proteomic analysis of MeV-infected cells has shown that the cellular protein WDR5 is recruited to viral inclusion bodies and forms complexes with MeV replication proteins (N, P, L), indicating its role as a host factor enhancing MeV replication.

While the term "this compound" is sometimes used in the context of Multi-Epitope Vaccines, referring to a designed construct containing multiple epitopes from different proteins, within the context of the provided outline sections focusing on viral replication and cellular assays, "this compound" clearly refers to proteins of the Measles virus.

This compound Names and Corresponding PubChem CIDs

Interactomics for Mapping Protein Interaction Networks

Interactomics, the large-scale study of protein-protein interactions (PPIs), is a crucial approach for deciphering the complex molecular mechanisms employed by viruses, including Measles virus (MeV), to replicate and counteract host defense mechanisms. MeV, a negative-strand RNA virus, encodes a limited number of proteins but establishes intricate interaction networks with host cellular components to facilitate its life cycle enyopharma.com. Understanding these interactions is vital for comprehending viral pathogenesis and identifying potential targets for antiviral therapies.

Advanced research methodologies are employed to map the protein interaction networks involving MeV proteins. These methods aim to identify both direct physical interactions between viral proteins and host proteins, as well as interactions between different viral proteins themselves. Commonly used techniques include yeast two-hybrid systems and affinity purification coupled with mass spectrometry (AP-MS) nih.gov. Yeast two-hybrid assays have been instrumental in mapping specific binary interactions, such as those between MeV nucleocapsid protein (N) and phosphoprotein (P), and P protein with itself and the large protein (L) nih.govnih.govmicrobiologyresearch.org. AP-MS allows for the identification of protein complexes by purifying a tagged viral protein and identifying associated host or viral proteins via mass spectrometry enyopharma.compasteur.fr.

Studies have focused on the interactions of key MeV proteins, including the nucleocapsid protein (N), phosphoprotein (P), matrix protein (M), large protein (L), and the non-structural proteins V and C, which are known virulence factors nih.govbiorxiv.orgbiorxiv.org. The N protein, which encapsidates the viral RNA, interacts with itself and the P protein during ribonucleocapsid (RNP) assembly nih.gov. The P protein acts as a cofactor for the L protein (the RNA-dependent RNA polymerase) and interacts with L, N, and itself nih.govmicrobiologyresearch.org. These interactions are crucial for viral transcription and replication nih.govmicrobiologyresearch.org.

Interactomic analysis has also shed light on the roles of the MeV V and C proteins in counteracting the host immune response. The V protein is known to block the type I interferon (IFN) pathway by interacting with various host proteins involved in this signaling cascade, including MDA5, LGP2, NF-κB subunits (like p65), IκB kinase α, STAT1, STAT2, and JAK1 nih.govbiorxiv.orgasm.org. The V protein has also been shown to interact with p53 and p73, suggesting a link to cellular apoptosis pathways biorxiv.org.

More recent proteomic analyses have focused on the interaction network of the MeV C protein, which was less studied compared to the V protein nih.govbiorxiv.org. These studies have employed strategies based on recombinant viruses expressing tagged viral proteins followed by affinity purification and mass spectrometry to capture both direct and indirect host-interacting proteins during infection enyopharma.compasteur.frbiorxiv.org. Findings indicate that the MV-C protein specifically interacts with the cellular p65–iASPP protein complex, which plays a role in controlling both cell death and innate immunity pathways pasteur.frnih.gov. This suggests a mechanism by which MeV manipulates host cellular processes to favor its survival and propagation nih.govbiorxiv.org.

Furthermore, interactomic studies have identified interactions between MeV proteins and host factors involved in other cellular processes. For instance, the MeV phosphoprotein has been shown to interact with the host protein WD repeat-containing protein 5 (WDR5), facilitating MeV replication by suppressing the protein kinase R-mediated integrated stress response pathway nih.gov.

This compoundInteracting Partner (Viral/Host)Detection Method(s)Key FindingSource(s)
NNGST-fusion pull-down, Yeast two-hybridSelf-interaction for RNP assembly. nih.gov
NPGST-fusion pull-down, Yeast two-hybridInteraction crucial for RNP assembly. nih.govmicrobiologyresearch.org
PLIn vitro binding assay, Yeast two-hybridEssential cofactor for RNA polymerase activity. nih.gov
PNMammalian two-hybridInteraction involves N- and C-terminal domains of P. microbiologyresearch.org
PPMammalian two-hybrid, In vitro bindingSelf-interaction identified. nih.govmicrobiologyresearch.org
PWDR5 (Host)Co-immunoprecipitation (implied by text)Forms complex to suppress host innate immune response. nih.gov
VMDA5 (Host)Pull-down assaysCounteracts type I IFN response. biorxiv.orgasm.org
VLGP2 (Host)Pull-down assaysCounteracts type I IFN response. biorxiv.orgasm.org
Vp65 (Host)Pull-down assaysCounteracts type I IFN response. biorxiv.orgasm.org
VIκB kinase α (Host)Pull-down assaysCounteracts type I IFN response. biorxiv.org
VSTAT1 (Host)Pull-down assays, Biophysical analysisCounteracts type I IFN response, direct interaction quantified. biorxiv.orgasm.org
VSTAT2 (Host)Pull-down assays, Biophysical analysisCounteracts type I IFN response, direct interaction quantified, displaces STAT2-core from IRF9 complex. biorxiv.orgasm.org
VJAK1 (Host)Pull-down assaysCounteracts type I IFN response. biorxiv.orgasm.org
VIRF9 (Host)Pull-down assaysInteracts with STAT2 binding site. asm.org
Vp53 (Host)Co-immunoprecipitation (implied by text)Suggested link to apoptosis pathway. biorxiv.org
Vp73 (Host)Co-immunoprecipitation (implied by text)Suggested link to apoptosis pathway. biorxiv.org
VTRIM25 (Host)Co-immunoprecipitation (implied by text)Stops antiviral activities of RIG-I. biorxiv.org
Cp65–iASPP complex (Host)AP-MS, Protein complementation assay, BRETInteracts specifically with this complex controlling cell death and innate immunity. pasteur.frnih.govbiorxiv.org
CHost proteins in immunity/cell death pathwaysAP-MSIdentified as targets for MV-C interaction. pasteur.frnih.govbiorxiv.org

These studies highlight the power of interactomics in revealing the intricate relationships between MeV proteins and the host cellular machinery, providing valuable insights into the molecular basis of measles pathogenesis and identifying potential targets for therapeutic intervention.

Evolutionary Dynamics and Genetic Variation of Mev Proteins

Genetic Plasticity and Conserved Regions

Despite being an RNA virus, which typically exhibit high mutation rates, Measles virus demonstrates remarkably high genetic stability both in laboratory settings and in the field. nih.gov This constrained genetic variation is particularly evident in the envelope proteins, F and H, which are critical for host cell binding and membrane fusion. nih.govrcsb.org The strong constraints on these proteins contribute to the existence of only a single MeV serotype, despite the presence of multiple genotypes. nih.gov

Certain regions of the MeV genome and specific domains within its proteins exhibit more tolerance to mutations, indicating areas of genetic plasticity or structural flexibility. nih.gov These regions include the untranslated regions and certain domains within the N, C, V, P, and M proteins. nih.gov For instance, the C-terminal domain of the N protein is hypervariable in wild-type strains, while the N-terminal domain is much more conserved. nih.gov Conserved epitopes, particularly on the H protein, are targets for neutralizing antibodies, and their conservation is suggestive of structural and/or functional constraints that prevent the emergence of escape mutations. nih.gov

Data illustrating the relative genetic plasticity of MeV proteins can be challenging to present in a simple table without extensive sequence analysis data. However, research indicates that the envelope glycoproteins (F and H) are exceptionally resistant to insertional mutations compared to other viral proteins, highlighting their constrained nature. researchgate.net

Accumulation of Mutations in Disease Isolates (e.g., SSPE)

Subacute sclerosing panencephalitis (SSPE) is a rare, fatal neurodegenerative disease that can occur years after a primary measles infection. SSPE is associated with the persistence of mutated MeV in the central nervous system. Viruses isolated from SSPE cases often harbor a significant accumulation of mutations, particularly in the genes encoding the matrix (M), fusion (F), and hemagglutinin (H) proteins.

Mutations in the M protein are frequently observed in SSPE isolates and are thought to play a critical role in the pathogenesis of the disease. These mutations can affect the assembly and budding of new viral particles, contributing to the non-productive infection and persistence of the virus in neurons. While limited proteolysis studies initially suggested that proteins of SSPE virus strains were largely conserved compared to other measles viruses, small differences in the digest patterns of M proteins were observed in some strains. nih.gov

Further research has detailed specific types of mutations found in SSPE isolates:

M protein: Truncations and amino acid substitutions are common, often leading to a non-functional or severely impaired M protein. This is crucial for the virus's ability to spread cell-to-cell within the brain without forming infectious particles that would trigger a strong immune response.

F and H proteins: Mutations in the fusion and hemagglutinin proteins can alter their function, affecting viral entry and cell-to-cell spread within the central nervous system. These mutations might lead to altered receptor usage or increased cell-to-cell fusion.

Detailed research findings on specific mutations and their frequency in SSPE isolates would typically be presented in tables within primary research articles focusing on SSPE pathogenesis. These tables often list amino acid changes, their position within the protein, and the frequency of these mutations across different SSPE cases.

Phylogenetic Analysis and Genotyping Based on Protein Sequences

Phylogenetic analysis of Measles virus is primarily based on the nucleotide sequences of specific genes, most commonly the nucleoprotein (N) gene, particularly the C-terminal 450 nucleotides (N-450), and the hemagglutinin (H) gene. wikipedia.orgnih.gov Analysis of protein sequences derived from these genes is also used for phylogenetic studies and genotyping.

The World Health Organization (WHO) has established a genotyping scheme for MeV based on sequencing the N-450 region or the entire H gene coding region. wikipedia.orgnih.gov This has led to the identification of currently 8 clades (A–H) and 23 subtypes. wikipedia.org Phylogenetic analysis based on protein sequences allows for the tracing of MeV transmission pathways and the identification of circulating genotypes in different geographical regions.

While nucleotide sequences are the standard for official genotyping, phylogenetic trees constructed using the amino acid sequences of proteins like N and H can also reveal evolutionary relationships between different MeV strains and genotypes. These analyses typically show clustering of viruses according to their assigned genotypes, reflecting shared evolutionary history.

A simplified representation of how protein sequence data contributes to genotyping could be illustrated conceptually:

MeV GenotypeRepresentative Protein Sequence (Partial) - N ProteinRepresentative Protein Sequence (Partial) - H Protein
B3...[Specific Amino Acid Pattern 1]......[Specific Amino Acid Pattern A]...
D8...[Specific Amino Acid Pattern 2]......[Specific Amino Acid Pattern B]...
H1...[Specific Amino Acid Pattern 3]......[Specific Amino Acid Pattern C]...
.........

Note: This table is illustrative. Actual protein sequences and patterns are complex and require detailed bioinformatics analysis.

Despite the genetic diversity reflected in the different genotypes and subtypes, there is only one measles serotype, meaning that antibodies against the H protein of one genotype can provide protection against other genotypes. wikipedia.org

Translational Aspects: Targeting Mev Proteins for Antiviral Development

Identification of Inhibitory Molecules Targeting MeV Protein Function

A primary focus of antiviral research against measles is the inhibition of viral entry into host cells, a process mediated by the virus's surface glycoproteins. nih.govacs.org The two main proteins involved are the hemagglutinin (H) protein, responsible for attaching to host cell receptors, and the fusion (F) protein, which mediates the merger of the viral and host cell membranes. nih.govacs.org Targeting the F protein is considered a particularly promising strategy because its function is essential for infection and certain viral strains can infect cells without the typical receptors, making F a more universal target. rsc.org

Several types of inhibitory molecules targeting the MeV F protein have been identified:

Peptide-Based Inhibitors: These are often derived from sequences within the F protein itself.

Heptad Repeat C (HRC) Peptides: These peptides are designed based on the HRC domain of the F protein. rsc.org They competitively bind to the protein's heptad repeat N (HRN) domain, which disrupts the conformational changes required for fusion. rsc.org Modifications, such as adding a lipid moiety to anchor the peptide to the host cell membrane, have been shown to significantly increase their potency. nih.gov

Fusion Inhibitor Peptide (FIP): FIP is a short peptide (carbobenzoxy-d-Phe-l-Phe-Gly) that was discovered to inhibit MeV infection. nih.govrsc.org It binds to a specific hydrophobic pocket in the prefusion form of the F protein. nih.govpnas.org

Small-Molecule Inhibitors:

AS-48: This small molecule was identified as an inhibitor of MeV-mediated membrane fusion. pnas.org Crystal structure analysis revealed that it binds to the same hydrophobic pocket on the F protein as FIP, despite being chemically distinct. pnas.org

N-(3-cyanophenyl)-2-phenylacetamide: This compound also binds to the hydrophobic pocket of the prefusion F protein, inhibiting viral entry. nih.govacs.org

Beyond the entry process, the viral replication machinery is another key target. The MeV RNA-dependent RNA polymerase (RdRp) complex is essential for replicating the virus's RNA genome. asm.org This complex consists of the nucleoprotein (N), phosphoprotein (P), and the large protein (L), with the L protein containing the catalytic activity. asm.org

AS-136A: This small molecule was identified through high-throughput screening and potently blocks the activity of the MeV RdRp complex. asm.org Studies have shown that it specifically targets the L protein, leading to the inhibition of viral RNA synthesis. asm.org

Inhibitory MoleculeMolecule TypeViral Protein TargetReference
HRC PeptidesPeptideFusion (F) Protein rsc.org
Fusion Inhibitor Peptide (FIP)PeptideFusion (F) Protein nih.govrsc.org
AS-48Small MoleculeFusion (F) Protein pnas.org
N-(3-cyanophenyl)-2-phenylacetamideSmall MoleculeFusion (F) Protein nih.govacs.org
AS-136ASmall MoleculeLarge (L) Polymerase Protein asm.org

Mechanistic Basis of Fusion Inhibition

Inhibitors targeting the MeV F protein primarily work through two distinct mechanisms that interfere with the protein's transition from a metastable prefusion state to a stable postfusion state. nih.govrsc.org This transition is a necessary step for membrane fusion. pnas.org

Stabilization of the Prefusion State: This mechanism involves molecules that bind to the F protein before it is activated for fusion. nih.govacs.org Both the small molecule AS-48 and the peptide FIP function in this manner. pnas.org They insert themselves into a hydrophobic pocket located at the junction of the head and stalk domains of the F protein. pnas.org This binding is thought to increase the stability of the prefusion trimer, effectively locking it in its inactive conformation and preventing the conformational changes needed to trigger fusion. nih.govpnas.org This mode of action is distinct because it targets the virus before it has irreversibly committed to the fusion process at the target cell membrane. nih.govacs.org

Inhibition of the Fusion Intermediate State: This mechanism targets the F protein after it has been activated and is in a transient intermediate state. nih.govrsc.org HRC-derived peptides are the primary example of this type of inhibitor. rsc.org During the fusion process, the F protein exposes its N-terminal heptad repeat (HRN) domains. In the final step, the C-terminal heptad repeat (HRC) domains fold back to bind with the HRN domains, forming a stable six-helix bundle and pulling the viral and cellular membranes together. pnas.org HRC-derived peptides mimic the viral HRC domain and competitively bind to the exposed HRN domains of the fusion intermediate. rsc.org This action prevents the formation of the six-helix bundle, halting the fusion process before the membranes can merge. rsc.org

Interestingly, research has shown that conjugating an inhibitor from each class—for instance, linking FIP to an HRC-derived peptide—can result in a synergistic effect, with the combined molecule exhibiting markedly increased antiviral potency compared to either inhibitor used alone. nih.govacs.org This suggests that targeting multiple stages of the fusion process simultaneously is a highly effective strategy. nih.gov

Inhibition MechanismDescriptionExample InhibitorsReference
Prefusion StabilizationInhibitor binds to a hydrophobic pocket on the F protein, stabilizing its prefusion conformation and preventing activation.FIP, AS-48, N-(3-cyanophenyl)-2-phenylacetamide nih.govacs.orgpnas.org
Intermediate State BlockingInhibitor mimics the HRC domain and binds to the HRN domain of the F protein fusion intermediate, preventing the final conformational change required for fusion.HRC-derived peptides nih.govrsc.org

Future Directions and Emerging Research Avenues

Elucidating Unexplored Functions and Regulatory Mechanisms

While the primary functions of many MeV proteins are well-documented, a significant area of future research lies in uncovering their less-understood roles and the complex mechanisms that regulate their activities. The non-structural V and C proteins, encoded by the P gene, are known to be virulence factors and play a role in counteracting the host's immune response. nih.govasm.org However, the full extent of their functions is still being unraveled. For instance, the V protein has been shown to interact with several components of the innate immune system, including MDA-5, LGP2, and TRIM25, to block interferon (IFN-I) production. nih.gov It also interferes with STAT1 and STAT2 signaling. asm.org Future studies will likely focus on identifying additional host proteins targeted by V and C proteins and elucidating the precise molecular mechanisms of this antagonism. asm.orgnih.gov

Furthermore, the regulation of the viral polymerase complex, composed of the large protein (L) and the phosphoprotein (P), is a key area of investigation. plos.orggsu.edu The P protein acts as a chaperone and cofactor for the L protein, and its interaction with the nucleoprotein (N) is crucial for the polymerase to navigate the ribonucleoprotein template. plos.org Recent research has revealed a bipartite interface between the P and L proteins, suggesting a highly dynamic and multiplexed interaction. plos.org Future work will aim to further dissect these interactions and understand how they are regulated to control viral RNA synthesis. plos.orggsu.edu Additionally, the role of host factors, such as casein kinase II which phosphorylates the P protein, in modulating polymerase activity is an area ripe for exploration. mdpi.com

Advanced Structural Insights into Dynamic Protein Complexes

Gaining high-resolution structural information on MeV protein complexes is crucial for understanding their function and for designing targeted antiviral therapies. While crystal structures of individual proteins and domains have been determined, a major challenge is to characterize the structure of large, dynamic, and often transient protein complexes. plos.orgresearchgate.net

Emerging techniques in structural biology are poised to revolutionize our understanding of this compound assemblies. Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) are powerful tools for visualizing large complexes in a near-native state. pnas.orgcolumbia.edu Recent cryo-EM studies have provided critical insights into the prefusion conformation of the fusion (F) protein and how it interacts with neutralizing antibodies. columbia.edu Future studies will likely employ these techniques to visualize the entire viral replication complex, including the polymerase, nucleocapsid, and associated host factors.

Furthermore, methods that can probe the dynamics of protein complexes are becoming increasingly important. Site-directed spin-labeling electron paramagnetic resonance (SDSL-EPR) spectroscopy, for example, has been used to study the conformational dynamics of the intrinsically disordered C-terminal domain of the nucleoprotein (NTAIL) and its interaction with the X domain (XD) of the phosphoprotein. researchgate.net Combining such techniques with computational modeling will be essential for building accurate models of dynamic this compound complexes. researchgate.net Additionally, advanced techniques like Megaelectronvolt Ultrafast Electron Diffraction (MeV-UED) are being developed to capture molecular movies of protein dynamics at ultrafast speeds, which could provide unprecedented insights into processes like viral entry and fusion. stanford.edu

Comprehensive Mapping of Host-Pathogen Interaction Networks

The lifecycle of the measles virus is intimately linked to the host cellular machinery. A comprehensive understanding of the interactions between viral proteins and host factors is therefore essential for developing effective antiviral strategies. mdpi.complos.orgmdpi.com High-throughput screening methods, such as yeast two-hybrid systems and affinity purification coupled with mass spectrometry, are powerful tools for identifying these interactions on a large scale. libretexts.org

Future research will focus on creating a complete "interactome" map for measles virus, detailing all the protein-protein interactions that occur between the virus and its human host. plos.orglibretexts.org This will involve systematically identifying the host factors that interact with each of the MeV proteins. For example, the matrix (M) protein has been shown to interact with cell membrane phospholipids (B1166683) like phosphatidylserine (B164497) and phosphatidylinositol 4,5-bisphosphate, which could be potential therapeutic targets. explorationpub.com The N protein interacts with the host chaperone Hsp72 to maintain the processivity of the viral RNA-dependent RNA polymerase. mdpi.com

Beyond just identifying interaction partners, researchers will aim to understand the functional consequences of these interactions. mdpi.com This will involve using techniques like gene editing (e.g., CRISPR-Cas9) to knock out or modify host genes and observe the effect on viral replication. Computational approaches will also be crucial for analyzing these large datasets and predicting the functional significance of newly identified interactions. nih.gov Such studies have already provided insights into how MeV inhibits the translation of cellular mRNA through the interaction of the N protein with the p40 subunit of eIF3. mdpi.com

Development of Novel Methodologies for this compound Research

Advancements in our understanding of MeV proteins are often driven by the development of new research tools and techniques. Future progress will depend on continued innovation in this area.

One promising area is the development of new methods for studying protein-protein interactions in their native cellular context. Techniques like All-versus-All Sequencing (AVA-Seq) offer a high-resolution approach to mapping protein-protein interactions within a cell. nih.gov Furthermore, the development of trifunctional cross-linkers for chemical cross-linking coupled with mass spectrometry (CXMS) allows for the mapping of protein interaction networks and the comparison of protein conformational states in complex biological samples. elifesciences.org

Another area of development is in the creation of more sophisticated in vitro and in vivo models to study MeV infection. This includes the use of organoid cultures that more accurately mimic the structure and function of human tissues, providing a better platform for studying viral pathogenesis and testing antiviral compounds. The development of improved animal models that are more susceptible to MeV infection will also be crucial for in vivo efficacy testing of new therapeutics. scholaris.ca

Finally, the application of artificial intelligence (AI) and machine learning is set to accelerate MeV research. stanford.edu AI can be used to analyze large datasets from genomics, proteomics, and structural biology to identify new patterns and make predictions. For example, AI models are being used to tune the electron beams in advanced imaging techniques like MeV-UED, improving their efficiency and accuracy. stanford.edu

Translational Research Beyond Conventional Antiviral Targets

A major goal of this compound research is to translate fundamental discoveries into new clinical applications. While the development of a safe and effective vaccine has been a monumental achievement, there is still a need for antiviral drugs to treat measles, particularly in immunocompromised individuals and in cases of severe complications like measles encephalitis. columbia.edunih.gov

A key focus of translational research is the development of small-molecule inhibitors that target specific MeV proteins. gsu.edurespiratory-therapy.com The viral polymerase, for instance, is an attractive target for antiviral drug development, and recent studies have identified a novel protein interface in the polymerase complex that is crucial for its activity. gsu.edurespiratory-therapy.com Similarly, the fusion (F) protein is a major target for neutralizing antibodies and small-molecule inhibitors that can block viral entry. columbia.eduscienceconnected.orgpnas.org Researchers are actively screening for and designing new inhibitors that bind to critical sites on these proteins. scholaris.capnas.org

Beyond direct-acting antivirals, another emerging area is the development of host-targeted therapies. By understanding how MeV proteins manipulate host pathways, it may be possible to develop drugs that modulate these pathways to inhibit viral replication. For example, inhibitors of protein phosphatase 1-growth arrest and the DNA damage-inducible gene 34 (PP1-GADD34) complex, which is involved in a cellular stress response pathway, have shown antiviral activity against MeV. mdpi.com

Q & A

Basic Research Questions

Q. What methodological frameworks guide the design of MEV constructs for immunological applications?

  • Answer : MEV design prioritizes epitope selection from conserved antigenic regions, validated via in silico tools like IEDB and VaxiJen. Linkers (e.g., EAAAK, GPGPG) are used to separate epitopes, ensuring structural flexibility and reducing steric hindrance . Physicochemical properties (e.g., instability index < 40, hydrophilic GRAVY scores) are optimized using ProtParam to enhance stability and solubility. Example parameters:

PropertyCTL MEVHTL MEV
Molecular Weight (kDa)58.5787.62
Theoretical pI8.195.99
Instability Index48.03 (stable)45.66 (stable)

Q. How do researchers validate the structural integrity of MEV constructs computationally?

  • Answer : Tertiary structure prediction is performed using tools like RaptorX, which leverages homology modeling and PDB templates. For example, CTL MEV domains are modeled using templates 1fd3:A (1–46 aa), 1yrzA (47–520 aa), and 1kj6:A (521–576 aa), with secondary structure content (6% helix, 27% β-sheet) and solvent accessibility (23% exposed residues) analyzed to assess folding .

Advanced Research Questions

Q. What strategies reconcile discrepancies in stability predictions between in silico tools and experimental data for MEVs?

  • Answer : Cross-validation is critical. ProtParam’s instability index (e.g., 48.03 for CTL MEV) should be compared with molecular dynamics simulations (e.g., GROMACS) to assess protein flexibility. Discrepancies may arise from solvent conditions or post-translational modifications not modeled in silico. Experimental validation via circular dichroism or thermal shift assays resolves conflicts .

Q. How are MEV-immune receptor interactions systematically evaluated?

  • Answer : Molecular docking (e.g., Maestro11.2) predicts binding affinities between MEVs and receptors like TLR3. Metrics include binding energy (e.g., −8.2 kcal/mol) and interface residues (e.g., TLR3’s LRR domain). In vitro validation via surface plasmon resonance (SPR) confirms kinetic parameters (KD, kon/koff) .

Methodological Resources

Q. Which databases and tools are essential for functional annotation of MEV-associated proteins?

  • Answer :

  • STRING : Constructs protein-protein interaction networks (e.g., NECTIN2 interactions in metastasis pathways) .
  • KEGG Mapper : Maps MEV epitopes to immune pathways (e.g., NF-κB signaling) .
  • RefSeq : Provides reference sequences for cross-species epitope alignment .

Data Integration Challenges

Q. How can cross-species variability in epitope conservation impact MEV efficacy?

  • Answer : Sequence homologs are identified via BLAST against RefSeq, but low homology (<30%) requires structural alignment tools like FATCAT. For example, measles virus F protein epitopes may lack homologs in non-human primates, necessitating in vivo challenge studies .

Tables for Key Parameters

Table 1 : Structural Domains in MEV Constructs (RaptorX Analysis)

MEV TypeDomain RangePDB TemplateSecondary Structure
CTL1–46 aa1fd3:ACoil-dominated
CTL47–520 aa1yrzA, 5jozAβ-sheet-rich
HTL802–857 aa1kj6:AHelix-coil mix

Table 2 : MEV-TLR3 Docking Results

ParameterValue
Binding Affinity−8.2 kcal/mol
Interface ResiduesTLR3 LRR, MEV β-sheet
Validation MethodSPR (KD = 1.2 nM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.